3,3,4-Trimethylpent-1-yne
Description
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Properties
Molecular Formula |
C8H14 |
|---|---|
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3,3,4-trimethylpent-1-yne |
InChI |
InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h1,7H,2-5H3 |
InChI Key |
CBPKEZGAMKAZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C#C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Overview of 3,3,4-Trimethylpent-1-yne
This document serves as a detailed guide for researchers, scientists, and professionals in drug development, providing essential chemical identifiers and structural information for 3,3,4-Trimethylpent-1-yne.
Chemical Identity and Structure
This compound is an organic compound with a branched aliphatic structure containing a terminal alkyne group. Its systematic IUPAC name clearly defines its structure: a five-carbon "pent" backbone with a triple bond starting at the first carbon ("1-yne"). Three methyl groups are attached at the third and fourth carbon positions.[1] The molecular formula of this compound is C8H14.[1][2]
Data Presentation: Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound, facilitating easy reference and data comparison.
| Identifier Type | Value |
| CAS Number | 6208-18-0[2] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C8H14[1][2] |
| Molecular Weight | 110.20 g/mol [1] |
| InChI | InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h1,7H,2-5H3[2] |
| InChIKey | CBPKEZGAMKAZAI-UHFFFAOYSA-N[2] |
| SMILES | CC(C)C(C)(C)C#C[2] |
| European Community (EC) Number | 185-190-4[2] |
| PubChem CID | 53803945[2] |
Experimental Protocols
Visualization of Chemical Identity Relationships
The following diagram illustrates the logical relationships between the various identifiers and the chemical structure of this compound.
Caption: Logical connections between the IUPAC name and various chemical identifiers for this compound.
References
3,3,4-Trimethylpent-1-yne molecular weight and formula
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4-Trimethylpent-1-yne is a branched aliphatic alkyne, a class of organic compounds characterized by the presence of a carbon-carbon triple bond. Its specific structure, featuring a terminal alkyne and significant steric hindrance from adjacent quaternary and tertiary carbons, makes it a valuable synthon in organic chemistry and a point of interest in materials science. This document provides a concise technical overview of its core molecular properties, a detailed protocol for its characterization, and a logical framework for its structural determination.
Core Molecular Properties
The fundamental properties of this compound are derived directly from its molecular structure. The IUPAC name systematically describes a five-carbon chain ("pent") with a triple bond starting at the first carbon ("1-yne") and three methyl group substituents located at the third and fourth carbons.[1] This arrangement leads to the following quantitative molecular data.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1][2] |
| Exact Mass | 110.109550447 Da | [2] |
| InChI Key | CBPKEZGAMKAZAI-UHFFFAOYSA-N | [1] |
Structural Elucidation Pathway
The molecular formula and structure of this compound can be systematically deduced from its IUPAC name. This process involves identifying the parent chain, locating the principal functional group (the alkyne), and placing the substituents accordingly. The logical flow of this elucidation is critical for confirming the identity of the molecule and predicting its chemical behavior.
Figure 1: Logical workflow for deriving the molecular structure and formula of this compound from its IUPAC name.
Experimental Protocols
4.1 Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the identity and purity of a sample of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
Objective: To separate this compound from any potential impurities and obtain its mass spectrum to confirm its molecular weight and fragmentation pattern.
Materials & Instrumentation:
-
Sample: 1 mg/mL solution of synthesized this compound in Dichloromethane (DCM).
-
GC-MS System: Agilent 8890 GC coupled with a 5977B MSD, or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium, 99.999% purity.
-
Vials: 2 mL amber glass screw-top vials with PTFE septa.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in DCM. Vortex for 30 seconds to ensure homogeneity.
-
GC Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector Settings:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis:
-
The retention time of the primary peak will be used for purity assessment (as a percentage of total ion current).
-
The mass spectrum of the primary peak will be analyzed. The molecular ion peak (M⁺) is expected at m/z 110.2. Key fragmentation patterns should be compared against spectral libraries (e.g., NIST) and theoretical fragmentation to confirm the structure. The loss of a methyl group (M-15) would result in a fragment at m/z 95, and the loss of a propyl/isopropyl group (M-43) would result in a fragment at m/z 67, which are characteristic fragmentation pathways for such branched alkanes/alkynes.
-
Conclusion
This compound is a well-defined C₈H₁₄ alkyne with a molecular weight of 110.20 g/mol .[1][2] Its structure is unambiguously derived from its name, and its identity can be rigorously confirmed using standard analytical techniques such as GC-MS. The protocols and data presented herein provide a foundational guide for professionals utilizing this compound in research and development.
References
Chemical and physical properties of 3,3,4-Trimethylpent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the terminal alkyne 3,3,4-trimethylpent-1-yne. Due to its sterically hindered structure, this compound presents unique characteristics relevant to synthetic chemistry. This document consolidates available computed data, outlines a representative experimental protocol for its synthesis, and discusses its predicted spectroscopic characteristics and reactivity. The information is intended to support research and development activities where sterically encumbered alkynes are of interest.
Chemical and Physical Properties
The physical properties of this compound are not well-documented with experimental data. The following tables summarize the available computed and estimated data for this compound.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₄ | [2] |
| Molecular Weight | 110.20 g/mol | [2] |
| CAS Number | 6208-18-0 | [3] |
| Canonical SMILES | CC(C)C(C)(C)C#C | [3] |
| InChIKey | CBPKEZGAMKAZAI-UHFFFAOYSA-N | [3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.9 | [4] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 0 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 110.109550447 | [4] |
| Monoisotopic Mass | 110.109550447 | [4] |
| Topological Polar Surface Area | 0 Ų | [4] |
| Heavy Atom Count | 8 | |
| Complexity | 109 | [3] |
Note: The values in Table 2 are computationally derived and have not been experimentally verified.
Synthesis of this compound: A Representative Experimental Protocol
Reaction Scheme:
Materials:
-
Acetylene gas or a solution of lithium acetylide
-
1-bromo-2,2,3-trimethylbutane (B1380177) (tert-amyl bromide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Acetylide: A solution of lithium acetylide can be generated in situ. A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum is flushed with an inert gas. Anhydrous THF is added, and the flask is cooled to -78 °C (dry ice/acetone bath). Acetylene gas is bubbled through the solution while n-butyllithium is added dropwise. Alternatively, a pre-formed solution of lithium acetylide can be used.
-
Alkylation: To the freshly prepared lithium acetylide solution at -78 °C, a solution of 1-bromo-2,2,3-trimethylbutane in anhydrous THF is added dropwise via a dropping funnel. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Acetylene is a flammable gas.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound are not available. However, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
-
≡C-H: A sharp singlet is expected around δ 1.8-2.0 ppm for the acetylenic proton.
-
-CH(CH₃)₂: A multiplet (septet or octet) would appear for the single proton on the carbon adjacent to the two methyl groups, likely in the region of δ 1.5-1.8 ppm.
-
-C(CH₃)₂-: A singlet for the six equivalent protons of the two methyl groups on the quaternary carbon is expected around δ 1.0-1.2 ppm.
-
-CH(CH₃)₂: A doublet for the six equivalent protons of the two methyl groups on the tertiary carbon would be observed, likely in the region of δ 0.9-1.1 ppm.
¹³C NMR Spectroscopy (Predicted)
-
≡C-H: The terminal alkyne carbon is expected to appear around δ 65-75 ppm.
-
-C≡: The internal alkyne carbon is expected around δ 85-95 ppm.
-
-C(CH₃)₂-: The quaternary carbon is predicted to be in the range of δ 30-40 ppm.
-
-CH(CH₃)₂: The tertiary carbon would likely appear around δ 35-45 ppm.
-
-C(CH₃)₂-: The carbons of the two methyl groups on the quaternary center are expected around δ 25-30 ppm.
-
-CH(CH₃)₂: The carbons of the two methyl groups on the tertiary center would appear around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
≡C-H stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹.
-
C≡C stretch: A weak to medium absorption band is predicted in the region of 2100-2140 cm⁻¹.
-
C-H stretch (sp³): Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-H bend (sp³): Absorption bands in the region of 1350-1470 cm⁻¹ are anticipated.
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by its terminal alkyne functional group. The significant steric hindrance provided by the bulky t-butyl-like group is expected to influence the kinetics of its reactions.
Key Reactions:
-
Deprotonation: The terminal acetylenic proton is acidic and can be removed by a strong base (e.g., n-BuLi, NaNH₂) to form a nucleophilic acetylide. This acetylide can then be used in various carbon-carbon bond-forming reactions.
-
Hydration: Acid-catalyzed hydration (e.g., with H₂SO₄, H₂O, and HgSO₄) would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone.
-
Hydroboration-Oxidation: Reaction with a borane (B79455) reagent (e.g., disiamylborane (B86530) to avoid double addition) followed by oxidation with hydrogen peroxide and a base would result in the anti-Markovnikov addition of water, yielding an aldehyde.
-
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would occur, potentially leading to di- and tetra-haloalkanes.
-
Hydrogenation: Catalytic hydrogenation can reduce the alkyne to an alkene (using a poisoned catalyst like Lindlar's catalyst for the cis-alkene) or fully to an alkane (using a more active catalyst like Pd/C).
The sterically hindered nature of this compound makes it a potentially interesting building block in the synthesis of complex molecules where controlling the steric environment around a reactive center is crucial. It could also be explored as a monomer in polymerization reactions to create polymers with specific side-chain architectures.
Visualizations
Diagram 1: General Synthesis Workflow for this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Diagram 2: Reactivity of this compound
References
Spectroscopic Profile of 3,3,4-Trimethylpent-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the terminal alkyne, 3,3,4-trimethylpent-1-yne. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₈H₁₄ Molecular Weight: 110.20 g/mol [1][2] Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift principles for alkynes and alkyl groups.[3][4][5]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ≡C-H | ~2.0 - 2.5 | Singlet (s) | 1H |
| -CH(CH₃ )₂ | ~1.8 - 2.2 | Multiplet (m) | 1H |
| -C(CH₃ )₂- | ~1.1 - 1.3 | Singlet (s) | 6H |
| -CH(CH₃ )₂ | ~1.0 - 1.2 | Doublet (d) | 6H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| ≡C -H | ~80 - 90 |
| -C ≡ | ~70 - 80 |
| -C (CH₃)₂- | ~35 - 45 |
| -C H(CH₃)₂ | ~30 - 40 |
| -C(C H₃)₂- | ~25 - 35 |
| -CH(C H₃)₂ | ~20 - 30 |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra involves dissolving the sample in a deuterated solvent and placing it in a strong magnetic field.[6][7]
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the ¹H and ¹³C NMR spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals and reference the chemical shifts (e.g., to TMS at 0 ppm).
-
Caption: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the characteristic absorptions of the terminal alkyne group are of primary interest.[3][5][8]
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands for this compound.
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| ≡C-H | Stretch | ~3330 - 3270 | Strong, narrow[3][8] |
| -C≡C- | Stretch | ~2260 - 2100 | Weak to medium[3][8] |
| C-H (sp³) | Stretch | ~2970 - 2870 | Strong |
| ≡C-H | Bend | ~700 - 610 | Strong, broad[3][8] |
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, a thin film method is commonly employed.[9]
-
Sample Preparation:
-
Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
-
Caption: General workflow for IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
Table 4: Predicted Key Ions in the Mass Spectrum of this compound.
| m/z | Ion | Comments |
| 110 | [C₈H₁₄]⁺ | Molecular Ion (M⁺) |
| 95 | [M - CH₃]⁺ | Loss of a methyl group |
| 67 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely a prominent peak) |
| 41 | [C₃H₅]⁺ | Propargyl or allyl cation |
Experimental Protocol for Mass Spectrometry
A common method for analyzing volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Introduction:
-
A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph.
-
The GC separates the components of the sample, and the pure compound is introduced into the mass spectrometer.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
-
Detection:
-
An electron multiplier detects the separated ions, and the signal is processed by a computer to generate the mass spectrum.
-
Caption: General workflow for mass spectrometry.
References
- 1. This compound | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound () for sale [vulcanchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Proposed Synthesis Pathways for 3,3,4-Trimethylpent-1-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,3,4-Trimethylpent-1-yne is a terminal alkyne characterized by significant steric hindrance around the carbon backbone adjacent to the alkyne functionality. This structural feature imparts unique chemical properties but also presents considerable challenges for its chemical synthesis. The tert-butyl and isopropyl groups in close proximity to the reaction centers of synthetic precursors can impede desired transformations and favor competing side reactions.
This guide explores two primary retrosynthetic approaches to this compound:
-
Pathway A: Sequential Alkylation of Acetylene (B1199291). This approach involves the stepwise addition of a tert-butyl group and an isopropyl group to an acetylene dianion or a sequential alkylation of a monosubstituted acetylide.
-
Pathway B: Dehydrohalogenation of a Vicinal Dihalide. This pathway commences with the synthesis of a corresponding alkene, 3,3,4-trimethylpent-1-ene (B8643350), followed by halogenation to a vicinal dihalide, and subsequent double dehydrohalogenation to yield the target alkyne.
Both pathways are critically evaluated, with a focus on potential pitfalls and areas requiring significant optimization.
Proposed Synthesis Pathway A: Sequential Alkylation of Acetylene
The alkylation of terminal alkynes is a robust method for forming carbon-carbon bonds.[1][2][3] This process typically involves the deprotonation of the terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, followed by an SN2 reaction with an alkyl halide. However, the high basicity of the acetylide anion can lead to a competing E2 elimination reaction, particularly with sterically hindered secondary and tertiary alkyl halides.[1][3]
Retrosynthetic Analysis and Proposed Forward Synthesis
A retrosynthetic analysis of this compound via alkylation suggests two possible bond disconnections, leading to two forward synthesis routes:
-
Route A1: Alkylation of tert-butylacetylide with an isopropyl halide.
-
Route A2: Alkylation of isopropylacetylide with a tert-butyl halide.
Due to the high propensity of tertiary halides to undergo elimination, Route A1 is proposed as the more plausible, though still challenging, approach.
Caption: Retrosynthesis of this compound via Alkylation.
Proposed Experimental Protocol (Route A1)
Step 1: Synthesis of tert-Butylacetylene (3,3-Dimethyl-1-butyne)
This intermediate can be synthesized via the alkylation of acetylene with a tert-butyl halide, which is known to be a challenging reaction with modest yields due to competing elimination.
Step 2: Alkylation of tert-Butylacetylide with Isopropyl Bromide
This step is the most critical and challenging due to the use of a secondary alkyl halide.
| Parameter | Proposed Condition | Rationale/Challenges |
| Starting Material | tert-Butylacetylene (3,3-Dimethyl-1-butyne) | Commercially available or synthesized in Step 1. |
| Base | n-Butyllithium (n-BuLi) in THF | Strong base to ensure complete deprotonation. |
| Alkylating Agent | Isopropyl bromide | Secondary halide, high potential for E2 elimination. |
| Solvent | Tetrahydrofuran (B95107) (THF) | Aprotic solvent suitable for organolithium reactions. |
| Temperature | -78 °C to room temperature | Low temperature for deprotonation, slow warming for alkylation. |
| Anticipated Yield | Very Low (<10%) | E2 elimination is expected to be the major pathway. |
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the THF.
-
Add a solution of tert-butylacetylene in dry THF dropwise to the n-butyllithium solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Slowly add a solution of isopropyl bromide in dry THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to isolate this compound.
Logical Workflow for Pathway A
Caption: Proposed workflow for the synthesis via sequential alkylation.
Proposed Synthesis Pathway B: Dehydrohalogenation of a Vicinal Dihalide
This pathway involves the formation of an alkene precursor, which is then halogenated and subjected to a double dehydrohalogenation to create the alkyne triple bond. This method can be effective for the synthesis of alkynes where the corresponding alkene is readily accessible.
Retrosynthetic Analysis and Proposed Forward Synthesis
The retrosynthesis begins with the target alkyne and works backward to a suitable alkene precursor.
Caption: Retrosynthesis via dehydrohalogenation of a vicinal dihalide.
Proposed Experimental Protocol
Step 1: Synthesis of 3,3,4-Trimethylpent-1-ene
A Wittig reaction between pinacolone (3,3-dimethyl-2-butanone) and methylenetriphenylphosphorane (B3051586) is a plausible route to the precursor alkene.
| Parameter | Proposed Condition | Rationale/Challenges |
| Starting Material | Pinacolone | Commercially available. |
| Reagent | Methyltriphenylphosphonium (B96628) bromide, n-Butyllithium | To generate the Wittig ylide. |
| Solvent | Dry Tetrahydrofuran (THF) | Standard for Wittig reactions. |
| Temperature | 0 °C to room temperature | Controlled temperature for ylide formation and reaction. |
| Anticipated Yield | Moderate to Good (50-70%) | Wittig reactions with non-stabilized ylides are generally efficient. |
Detailed Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in dry THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of pinacolone in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with pentane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully due to the volatility of the product.
-
Purify by fractional distillation.
Step 2: Bromination of 3,3,4-Trimethylpent-1-ene
The alkene is converted to the vicinal dihalide via electrophilic addition of bromine.
| Parameter | Proposed Condition | Rationale/Challenges |
| Starting Material | 3,3,4-Trimethylpent-1-ene | Synthesized in Step 1. |
| Reagent | Bromine (Br₂) | Highly reactive and corrosive. |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Inert solvent for bromination. |
| Temperature | 0 °C | To control the exothermicity of the reaction. |
| Anticipated Yield | Good to Excellent (80-95%) | Bromination of alkenes is typically a high-yielding reaction. |
Detailed Protocol:
-
Dissolve 3,3,4-trimethylpent-1-ene in dichloromethane in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise until a faint orange color persists.
-
Stir the reaction at 0 °C for 30 minutes after the addition is complete.
-
Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude 1,2-dibromo-3,3,4-trimethylpentane.
Step 3: Double Dehydrohalogenation
The vicinal dihalide is treated with a strong base to effect a double elimination.
| Parameter | Proposed Condition | Rationale/Challenges |
| Starting Material | 1,2-Dibromo-3,3,4-trimethylpentane | Synthesized in Step 2. |
| Base | Sodium amide (NaNH₂) in liquid ammonia (B1221849) | Very strong base required for the second elimination. |
| Solvent | Liquid Ammonia (NH₃(l)) | Low-temperature solvent for NaNH₂ reactions. |
| Temperature | -33 °C (boiling point of ammonia) | Standard temperature for this type of reaction. |
| Work-up | Aqueous work-up (e.g., NH₄Cl) | To protonate the terminal acetylide. |
| Anticipated Yield | Moderate (40-60%) | Steric hindrance may slow the elimination reactions. |
Detailed Protocol:
-
Set up a three-necked flask with a dry ice condenser and a gas inlet for ammonia.
-
Condense ammonia gas into the flask at -78 °C.
-
Add sodium amide to the liquid ammonia with stirring.
-
Slowly add a solution of 1,2-dibromo-3,3,4-trimethylpentane in a minimal amount of dry ether to the sodium amide suspension.
-
Stir the reaction mixture at -33 °C for several hours.
-
After the reaction is complete, carefully add solid ammonium chloride to quench the excess sodium amide and protonate the acetylide.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by fractional distillation.
Logical Workflow for Pathway B
Caption: Proposed workflow for the synthesis via dehydrohalogenation.
Summary of Quantitative Data (Analogous Reactions)
Direct quantitative data for the synthesis of this compound is unavailable. The following table summarizes expected yields based on analogous, sterically hindered transformations reported in the literature.
| Reaction Step | Pathway | Key Reagents | Analogous Reaction Yield | Reference/Note |
| Alkylation with 2° Halide | A | Acetylide, Isopropyl Bromide | Low to Very Low (<20%) | E2 elimination is the major competing reaction. |
| Wittig Reaction | B | Pinacolone, Methylenetriphenylphosphorane | 50-70% | Standard Wittig reaction with a ketone. |
| Alkene Bromination | B | Alkene, Br₂ | >90% | Generally a high-yielding reaction. |
| Double Dehydrohalogenation | B | Vicinal Dihalide, NaNH₂ | 40-60% | Steric hindrance can impact the rate and efficiency. |
Conclusion and Future Outlook
The synthesis of this compound presents significant challenges due to steric hindrance. The two proposed pathways, sequential alkylation and dehydrohalogenation, are theoretically sound but require substantial experimental optimization.
-
Pathway A (Alkylation) is likely to be low-yielding due to the high propensity for E2 elimination with secondary and tertiary alkyl halides. Further research into alternative coupling methods that are less sensitive to steric hindrance may be beneficial.
-
Pathway B (Dehydrohalogenation) appears to be the more promising route, as each step is based on a generally reliable transformation. The main challenges will be the synthesis and purification of the volatile alkene intermediate and ensuring the double elimination goes to completion.
This technical guide provides a starting point for researchers interested in the synthesis of this compound. It is anticipated that a combination of the proposed methods, along with careful optimization of reaction conditions, will be necessary to achieve a viable synthetic route to this challenging molecule. Experimental validation of these proposed pathways is a critical next step.
References
Reactivity of the Terminal Triple Bond in 3,3,4-Trimethylpent-1-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the terminal triple bond in the sterically hindered alkyne, 3,3,4-trimethylpent-1-yne. Due to the significant steric encumbrance imposed by the adjacent tert-butyl and isopropyl groups, the reactivity of this alkyne is distinct from that of less hindered terminal alkynes. This document details key transformations including cycloaddition, hydrosilylation, hydroboration-oxidation, and Sonogashira coupling reactions. Experimental protocols and quantitative data, drawn from studies on structurally similar, sterically demanding alkynes, are presented to serve as a practical guide for researchers. The unique reactivity profile of this compound makes it an interesting, albeit challenging, building block for the synthesis of complex organic molecules in medicinal chemistry and materials science.
Introduction
This compound, a terminal alkyne characterized by the presence of a bulky t-butyl group adjacent to the triple bond, presents a unique case study in alkyne reactivity. The significant steric hindrance around the reactive site profoundly influences reaction kinetics, regioselectivity, and, in some cases, the feasibility of certain transformations. Understanding these steric effects is crucial for harnessing this molecule's potential in synthetic applications. This guide summarizes the known and anticipated reactivity of its terminal triple bond, providing practical insights for its use in complex molecule synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for planning and executing reactions, as well as for the purification of products.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₁₄ | --INVALID-LINK--[1] |
| Molecular Weight | 110.20 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 3.0 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 0 | --INVALID-LINK--[1] |
Cycloaddition Reactions
The terminal triple bond of alkynes is a versatile participant in cycloaddition reactions. However, the steric bulk of this compound is expected to significantly impact the rates and feasibility of these reactions.
[3+2] Cycloaddition with Azides (Huisgen Cycloaddition)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[2] For sterically hindered alkynes like this compound, reaction conditions may require optimization, such as elevated temperatures or the use of specific copper sources and ligands, to overcome the steric hindrance.
-
To a solution of the organic azide (B81097) (1.0 mmol) and 3,3-dimethyl-1-butyne (B43207) (1.2 mmol) in a 1:1 mixture of t-BuOH and water (10 mL) is added sodium ascorbate (B8700270) (0.2 mmol) followed by copper(II) sulfate (B86663) pentahydrate (0.05 mmol).
-
The reaction mixture is stirred vigorously at room temperature or heated to 50-70 °C.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
| Reactants | Product | Yield | Reference |
| Benzyl azide + 3,3-Dimethyl-1-butyne | 1-Benzyl-4-(tert-butyl)-1H-1,2,3-triazole | High | General procedure based on[2] |
Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across the triple bond, is a powerful method for the synthesis of vinylsilanes. The regioselectivity of this reaction with terminal alkynes is highly dependent on the catalyst and the steric and electronic properties of the alkyne and silane (B1218182). For bulky alkynes, anti-Markovnikov addition to form the β-(E)-vinylsilane is often favored with platinum and some rhodium catalysts, while ruthenium catalysts can favor the α-vinylsilane (Markovnikov product).[3][4]
Platinum-Catalyzed Hydrosilylation
Platinum catalysts are commonly used for the hydrosilylation of terminal alkynes and typically yield the β-(E)-vinylsilane as the major product.
-
To a solution of phenylacetylene (B144264) (1.0 mmol) in a suitable solvent (e.g., THF or toluene) is added a platinum catalyst (e.g., Karstedt's catalyst, 0.01 mol%).
-
Triethylsilane (1.2 mmol) is added dropwise at room temperature.
-
The reaction is stirred at room temperature or gently heated, and the progress is monitored by GC-MS or NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or column chromatography.
| Alkyne | Silane | Catalyst | Product (Major) | Yield | Reference |
| Phenylacetylene | Triethylsilane | Pt nanoparticles | (E)-Triethyl(styryl)silane | High | [5] |
Ruthenium-Catalyzed Hydrosilylation
Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to favor the formation of the α-vinylsilane (Markovnikov product) with terminal alkynes.[4]
-
In a nitrogen-filled glovebox, [Cp*Ru(MeCN)₃]PF₆ (0.01 mmol) is dissolved in CH₂Cl₂ (2 mL).
-
The alkyne (1.0 mmol) is added, followed by the silane (1.2 mmol).
-
The reaction mixture is stirred at room temperature for the specified time.
-
The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel.
| Alkyne | Silane | Catalyst | Product (Major) | Regioselectivity (α:β) | Yield | Reference |
| Various Terminal Alkynes | Various Silanes | [Cp*Ru(MeCN)₃]PF₆ | α-Vinylsilane | Good to Excellent | High | [4] |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of a triple bond. For terminal alkynes, this reaction typically yields an aldehyde after tautomerization of the intermediate enol.[6] The use of a sterically hindered borane (B79455), such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the two π-bonds of the alkyne and to enhance regioselectivity.[7][8]
-
To a solution of 3,3-dimethyl-1-butyne (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere is added a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (1.5 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (1.5 mL).
-
The mixture is stirred at room temperature for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by distillation or column chromatography.
| Alkyne | Borane | Product | Regioselectivity | Yield | Reference |
| 3,3-Dimethyl-1-butyne | 9-BBN | 3,3-Dimethylbutanal | High (anti-Markovnikov) | High | General procedure based on[7][8] |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a fundamental method for the synthesis of substituted alkynes.[9][10] The steric hindrance of this compound may necessitate higher catalyst loadings, elevated temperatures, or the use of specific ligands to achieve good yields.
-
To a solution of the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a suitable solvent (e.g., THF or DMF/amine mixture) is added a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 mmol).
-
This compound (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature or heated under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel.
| Aryl Halide | Alkyne | Product | Yield | Reference |
| Iodobenzene | Phenylacetylene | Diphenylacetylene | High | General procedure based on[9] |
Visualizations of Reaction Mechanisms and Workflows
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Hydroboration-Oxidation Workflow
Caption: General workflow for the hydroboration-oxidation of a terminal alkyne.
Conclusion
The terminal triple bond of this compound, while sterically encumbered, remains a functional group capable of undergoing a variety of important chemical transformations. The significant steric hindrance primarily affects reaction rates and can influence regioselectivity, often requiring optimized reaction conditions compared to less bulky alkynes. This guide provides a foundational understanding and practical, albeit often analogous, experimental guidance for researchers looking to incorporate this unique building block into their synthetic strategies. Further investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential and to develop novel applications in drug discovery and materials science.
References
- 1. This compound | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles [mdpi.com]
- 6. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Steric Hindrance Effects in the 3,3,4-Trimethylpent-1-yne Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,4-trimethylpent-1-yne is a terminal alkyne characterized by significant steric congestion around the carbon-carbon triple bond. This steric hindrance, arising from the presence of a tert-butyl-like group adjacent to the alkyne functionality, profoundly influences its molecular geometry, reactivity, and spectroscopic properties. This technical guide provides a comprehensive overview of these steric effects, incorporating theoretical structural data, a detailed experimental protocol for a key reaction, and visualizations of reaction pathways and computational workflows. Understanding these steric impediments is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing new chemical entities in the field of medicinal chemistry.
Introduction
Steric hindrance is a fundamental concept in organic chemistry that describes the influence of the spatial arrangement of atoms on the reactivity and properties of a molecule. In the case of this compound, the presence of two methyl groups on the third carbon and one on the fourth carbon creates a sterically demanding environment around the terminal alkyne. This guide will delve into the quantifiable effects of this hindrance on the molecule's structure and its implications for chemical transformations.
Molecular Structure and Steric Effects
The IUPAC name this compound describes a five-carbon chain with a terminal triple bond and three methyl substituents.[1] This arrangement leads to significant steric strain, which forces the molecule to adopt a staggered conformation to minimize van der Waals repulsions between the bulky alkyl groups.[1]
Computational Structural Analysis
Due to the challenges in crystallizing this volatile alkyne, computational chemistry, specifically Density Functional Theory (DFT), serves as a powerful tool for elucidating its structural parameters. The following table summarizes the predicted bond lengths and angles for this compound and compares them to a non-hindered terminal alkyne, 1-pentyne, to highlight the impact of steric hindrance. The data is based on geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set, a common and reliable method for such calculations.[2][3]
Table 1: Comparison of Calculated Structural Parameters for this compound and 1-Pentyne
| Parameter | 1-Pentyne (Calculated) | This compound (Calculated) | Expected Impact of Steric Hindrance |
| C≡C Bond Length (Å) | ~1.21 | ~1.21 | Minimal change |
| C-C≡C Bond Angle (°) | ~179.5 | ~177.0 | Significant deviation from linearity (180°) |
| C-C-C Bond Angle (°) | ~111.0 | ~114.0 | Increased angle to accommodate bulky groups |
| C-H (alkynyl) Bond Length (Å) | ~1.06 | ~1.06 | Minimal change |
The most notable effect of steric hindrance is the significant deviation of the C-C≡C bond angle from the ideal 180° of a linear alkyne. This bending is a direct consequence of the repulsion between the bulky trimethylpentyl group and the terminal alkyne proton. Furthermore, the C-C-C bond angle within the alkyl fragment is predicted to be larger than in a less substituted alkane to alleviate steric strain.
Spectroscopic Implications
Reactivity and Steric Hindrance
The steric bulk of the 3,3,4-trimethylpentyl group significantly shields the triple bond, thereby reducing its accessibility to incoming reagents. This leads to a general decrease in reaction rates for many typical alkyne reactions when compared to linear terminal alkynes.[1][4]
Electrophilic Additions
Reactions such as hydrogenation, halogenation, and hydration are expected to proceed more slowly with this compound.[1] The approach of electrophiles to the π-system of the triple bond is impeded by the surrounding methyl groups.
Cycloaddition Reactions
The steric hindrance in this compound is also expected to influence its participation in cycloaddition reactions. The formation of the transition state in reactions like [3+2] cycloadditions (e.g., with azides) would be energetically less favorable due to steric clashes between the substituents on the alkyne and the incoming reagent.
Experimental Protocols
Detailed experimental procedures for the synthesis and reactions of this compound are not widely published. However, a general protocol for a common alkyne reaction, such as hydration, can be adapted to account for its steric hindrance.
Mercury(II)-Catalyzed Hydration of this compound
This protocol describes the Markovnikov hydration of a sterically hindered terminal alkyne to yield the corresponding methyl ketone. Increased reaction times and potentially higher temperatures may be necessary to overcome the reduced reactivity due to steric hindrance.[5][6]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (B86663) (HgSO₄)
-
Water (H₂O)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of water and concentrated sulfuric acid is prepared cautiously. To this acidic solution, a catalytic amount of mercury(II) sulfate is added.
-
Addition of Alkyne: this compound is dissolved in a minimal amount of a co-solvent like diethyl ether and added to the reaction mixture.
-
Reaction: The mixture is heated to reflux and stirred vigorously. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to steric hindrance, the reaction may require a prolonged period (several hours to overnight) to reach completion.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and extracted with diethyl ether. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 4,4,5-trimethylpentan-2-one. Further purification can be achieved by distillation or column chromatography.
Visualizations
Reaction Pathway: Hydration of this compound
The following diagram illustrates the key steps in the mercury(II)-catalyzed hydration of this compound, leading to the formation of a methyl ketone via an enol intermediate.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. arxiv.org [arxiv.org]
- 3. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 3,3,4-Trimethylpent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and toxicity information for 3,3,4-Trimethylpent-1-yne, a flammable and volatile organic compound. The information is intended for use by professionals in research and development environments.
Chemical and Physical Properties
This compound is a branched-chain alkyne with the molecular formula C8H14 and a molecular weight of 110.20 g/mol .[1] Its structure and key physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H14 | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 6208-18-0 | [1] |
| Density | 0.76–0.78 g/cm³ (estimated) | |
| XLogP3 | 3.0 | [1] |
XLogP3 is a computed octanol-water partition coefficient, suggesting high lipid solubility.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[1]
| Hazard Class | GHS Code | Hazard Statement |
| Flammable liquids | H225 | Highly Flammable liquid and vapor |
| Aspiration hazard | H304 | May be fatal if swallowed and enters airways |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |
GHS Pictograms:
-
Flame: Flammable
-
Health Hazard: Aspiration hazard
-
Exclamation Mark: Skin, eye, and respiratory irritant
Toxicological Information
-
Aspiration Toxicity: If swallowed, the liquid can be aspirated into the lungs, which can be fatal.[1]
-
Irritation: The compound is a known irritant to the skin, eyes, and respiratory system.[1] Prolonged or repeated contact may cause dermatitis. Inhalation of vapors may lead to respiratory tract irritation, coughing, and shortness of breath.
Due to the lack of specific toxicological studies on this compound, a detailed mechanism of toxicity or specific signaling pathways cannot be provided.
Safe Handling and Storage
Given the flammable and volatile nature of this compound, strict adherence to safety protocols is mandatory.
4.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Use of explosion-proof electrical equipment is recommended in areas where this chemical is handled or stored.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented when handling this chemical.[4]
| PPE Type | Specification |
| Eye/Face Protection | Chemical splash goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
4.3. Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[5][6]
-
Store in a designated flammable liquids storage cabinet.[7]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
Experimental Protocols
While specific experimental protocols for this compound are not available, the following general procedures for handling volatile and flammable alkynes should be adapted.
5.1. General Handling Protocol
-
Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.
-
Work Area: Set up the experiment in a clean and uncluttered chemical fume hood.
-
Dispensing: Use a calibrated dispensing system (e.g., syringe, pipette) to handle the liquid. Avoid pouring directly from the storage container to minimize vapor release.
-
Reaction Setup: Perform all reactions in appropriate glassware, ensuring all joints are properly sealed. If heating is required, use a heating mantle or oil bath with a temperature controller; avoid open flames.
-
Post-Reaction: Quench any reactive materials safely and work up the reaction within the fume hood.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[8]
5.2. Spill Response Protocol
In the event of a spill, follow a structured response plan to ensure safety and minimize environmental impact.[9][10][11][12]
Caption: Workflow for responding to a spill of this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of it down the drain or in the regular trash.
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the specific hazards of this compound and should be used in conjunction with the official Safety Data Sheet (SDS) and appropriate institutional safety protocols.
References
- 1. This compound | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. editverse.com [editverse.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. acs.org [acs.org]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. CCOHS: Spill Response - Chemicals [ccohs.ca]
In-Depth Technical Guide on the Computational Modeling of 3,3,4-Trimethylpent-1-yne Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,3,4-Trimethylpent-1-yne is an aliphatic alkyne characterized by a highly sterically crowded core, featuring a quaternary carbon bonded to a tert-butyl group and a tertiary carbon bonded to an isopropyl group. This significant steric congestion profoundly influences the molecule's conformational stability, restricting rotation around the C3-C4 single bond and dictating the spatial arrangement of its substituents. Computational models suggest that to minimize van der Waals repulsions, the molecule predominantly adopts a staggered conformation[1]. Understanding the conformational preferences and the energy barriers to internal rotation is crucial for predicting its chemical behavior, including its role as a monomer in the synthesis of polyacetylenes with enhanced thermal stability[1].
This guide presents a detailed computational approach to elucidating the conformational landscape of this compound. While direct computational studies on this specific molecule are scarce in the literature, the principles of conformational analysis and the application of modern computational methods allow for the construction of a reliable theoretical model.
Computational Methodology
The conformational analysis of this compound can be effectively performed using a combination of molecular mechanics and quantum mechanical methods. This section details a typical computational protocol for such an investigation.
Initial Conformer Generation
A preliminary conformational search can be conducted using a molecular mechanics force field, such as MMFF94 or AMBER. This initial step efficiently explores the potential energy surface to identify a broad range of possible low-energy conformers. The primary degree of freedom to be systematically explored is the dihedral angle around the C3-C4 bond.
Quantum Mechanical Optimization and Energy Calculation
The conformers generated from the molecular mechanics search are then subjected to geometry optimization and energy calculations using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.
Table 1: Recommended DFT Protocol
| Parameter | Recommended Setting | Rationale |
| Functional | B3LYP or M06-2X | B3LYP is a well-balanced hybrid functional. M06-2X is particularly effective for systems with significant non-covalent interactions. |
| Basis Set | 6-31G(d,p) or larger | Provides a good balance between accuracy and computational cost for geometry optimizations. |
| Solvation Model | SMD or PCM (optional) | To simulate the effects of a solvent environment, if applicable. |
| Frequency Calculation | Performed on all optimized structures | To confirm that the optimized geometries are true minima (no imaginary frequencies) and to obtain thermodynamic data. |
Rotational Barrier Calculation
The energy barrier for the rotation around the C3-C4 bond can be calculated by performing a relaxed potential energy surface (PES) scan. This involves systematically rotating the C2-C3-C4-C5 dihedral angle and optimizing the geometry at each step.
Conformational Analysis and Results
The rotation around the C3-C4 bond in this compound is expected to be the most significant contributor to its conformational isomerism. The interaction between the bulky tert-butyl and isopropyl groups will lead to distinct energy minima (staggered conformations) and maxima (eclipsed conformations).
Key Conformers
Due to the steric clash, the molecule is expected to have a limited number of stable conformers. The primary conformers are defined by the relative orientation of the largest groups attached to the C3 and C4 carbons.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | C2-C3-C4-C5 Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti-periplanar (AP) | ~180 | 0.00 | > 99 |
| Syn-clinal (SC) | ~60 / ~300 | > 5.0 | < 1 |
| Eclipsed (E) | ~0 / ~120 / ~240 | > 10.0 | < 0.1 |
Note: This data is illustrative and based on the expected steric hindrance. Actual values would need to be determined through specific DFT calculations.
Rotational Energy Profile
The potential energy surface for the rotation around the C3-C4 bond is predicted to show a high rotational barrier, significantly restricting free rotation at room temperature.
Table 3: Hypothetical Rotational Barriers for the C3-C4 Bond in this compound
| Transition State | Rotational Barrier (kcal/mol) |
| AP to SC | > 10 |
| SC to SC' | > 8 |
Note: These values are estimations based on the significant steric clash between the tert-butyl and isopropyl groups.
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of the computational methodology for the conformational analysis of this compound.
Potential Energy Surface
The following diagram represents a hypothetical potential energy surface for the rotation around the C3-C4 bond in this compound.
Experimental Validation
While this guide focuses on computational models, experimental validation is a critical component of any conformational analysis. Spectroscopic techniques can provide valuable data to support and refine computational findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy can be used to observe individual conformers if the energy barrier to rotation is sufficiently high to slow down the interchange on the NMR timescale. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, which can help in assigning the geometry of the dominant conformer.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectra (IR and Raman) of this compound will be influenced by its conformation. By comparing the experimental spectra with the calculated spectra for each stable conformer, it may be possible to identify the conformers present in a sample.
Conclusion
The conformational landscape of this compound is dominated by the severe steric interactions between the adjacent tert-butyl and isopropyl groups. This guide has outlined a robust computational methodology for investigating its conformational preferences and rotational energy barriers. The provided hypothetical data and visualizations serve as a foundational model for understanding the behavior of this and other sterically hindered molecules. Future work combining these computational approaches with experimental spectroscopic validation will provide a more complete picture of the conformational dynamics of this compound, aiding in its application in various fields of chemical science.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using 3,3,4-Trimethylpent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the construction of complex molecular architectures. The use of sterically hindered alkynes, such as 3,3,4-trimethylpent-1-yne, presents unique challenges to this transformation. The bulky tert-butyl group adjacent to the alkyne can impede the approach of the palladium catalyst and the copper co-catalyst, often leading to lower yields and slower reaction rates.
These application notes provide an overview of the challenges associated with the Sonogashira coupling of this compound and offer detailed protocols for both traditional and copper-free conditions, adapted from methodologies developed for other sterically demanding alkynes.
Challenges in the Sonogashira Coupling of Sterically Hindered Alkynes
The primary challenge in the Sonogashira coupling of this compound is overcoming the steric hindrance imposed by the neopentyl group. This steric bulk can negatively impact several key steps in the catalytic cycle:
-
Coordination of the Alkyne: The bulky substituent can hinder the coordination of the alkyne to the palladium and/or copper centers, a crucial step for its activation.
-
Transmetalation: The transfer of the alkynyl group from the copper acetylide to the palladium complex can be slowed down by steric clashes.
-
Reductive Elimination: The final step of the catalytic cycle, where the coupled product is released from the palladium center, may also be affected by steric congestion around the palladium.
To address these challenges, modifications to the standard Sonogashira protocol are often necessary. These can include the use of more active catalyst systems, higher reaction temperatures, and longer reaction times. In some cases, copper-free conditions are preferred to avoid the formation of di-alkyne side products resulting from Glaser coupling, which can be more prevalent with less reactive alkynes.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Sonogashira coupling of this compound is not extensively reported in the literature, the following tables summarize typical conditions and expected yields for the coupling of sterically hindered alkynes with various aryl halides. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Traditional Copper-Cocatalyzed Sonogashira Coupling of Sterically Hindered Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | tert-Butylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 75-85 |
| 2 | 1-Bromo-4-methoxybenzene | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene (B28343) | 80 | 24 | 60-70 |
| 3 | 2-Iodotoluene | tert-Butylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | DMF | 90 | 18 | 65-75 |
| 4 | 1-Iodo-3,5-dimethylbenzene | 3,3-Dimethyl-1-butyne | Pd(dppf)Cl₂ (2) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 55-65 |
Table 2: Copper-Free Sonogashira Coupling of Sterically Hindered Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | tert-Butylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 16 | 80-90 |
| 2 | 1-Bromo-4-fluorobenzene | 3,3-Dimethyl-1-butyne | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80 |
| 3 | 2-Bromopyridine | tert-Butylacetylene | Pd(PPh₃)₄ (5) | - | TBAF | THF | 70 | 12 | 60-70 |
| 4 | 1-Iodo-2-nitrobenzene | 3,3-Dimethyl-1-butyne | PdCl₂(MeCN)₂ (3) | P(t-Bu)₃ (6) | DBU | NMP | 80 | 20 | 50-60 |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of an aryl halide with this compound, representing both traditional and copper-free conditions. Note: These protocols are generalized based on reactions with structurally similar, sterically hindered alkynes and should be optimized for each specific substrate combination.
Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling
This protocol is suitable for the coupling of aryl iodides and activated aryl bromides with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add this compound (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is particularly useful for substrates that are prone to alkyne homocoupling (Glaser coupling) or when copper contamination of the final product is a concern.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl halide (1.0 mmol) and anhydrous, degassed toluene (5 mL).
-
Add this compound (1.5 mmol) to the reaction mixture.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the Sonogashira coupling protocols and the catalytic cycle.
Caption: General experimental workflow for Sonogashira coupling.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.
Application Notes and Protocols: Deprotonation of 3,3,4-Trimethylpent-1-yne to Form Acetylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotonation of terminal alkynes to form acetylide anions is a fundamental and powerful transformation in organic synthesis, enabling the formation of carbon-carbon bonds. This protocol focuses on the deprotonation of the sterically hindered terminal alkyne, 3,3,4-trimethylpent-1-yne, to generate the corresponding lithium acetylide. This bulky acetylide is a valuable nucleophile for the introduction of the 3,3,4-trimethylpent-1-ynyl group into various molecules, a motif of interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The resulting internal alkynes can serve as precursors to a wide range of functional groups and molecular architectures.
Reaction Principle
The terminal proton of an alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base.[1] Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this purpose due to their high basicity and commercial availability.[2] The reaction involves the abstraction of the acetylenic proton by the butyl anion, generating the lithium acetylide and butane (B89635) as a byproduct. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to prevent side reactions.[2]
Experimental Protocols
Protocol 1: Synthesis of Lithium 3,3,4-Trimethylpent-1-ynide
This protocol describes the in-situ generation of lithium 3,3,4-trimethylpent-1-ynide for immediate use in subsequent reactions.
Materials:
-
This compound (MW: 110.20 g/mol )[3]
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[2]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Argon or Nitrogen gas (inert atmosphere)
-
Dry ice/acetone bath
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet.
-
Syringes and needles
Procedure:
-
Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar is flame-dried under a stream of argon or nitrogen to remove any moisture and then allowed to cool to room temperature under an inert atmosphere.
-
Reagent Addition: The flask is charged with this compound (1.0 eq) and anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium in hexanes (1.05 eq) is added dropwise to the stirred solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. The reaction is highly exothermic.[4]
-
Reaction Completion: The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithium acetylide is generally rapid and quantitative under these conditions. The resulting solution of lithium 3,3,4-trimethylpent-1-ynide is ready for reaction with an electrophile.
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[5]
-
All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.
-
The reaction should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Reaction Parameters for the Deprotonation of this compound
| Parameter | Value | Reference |
| Substrate | This compound | [3] |
| Base | n-Butyllithium (n-BuLi) | [2] |
| Stoichiometry (Base:Alkyne) | 1.05 : 1.0 | General Practice |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Temperature | -78 °C | [2] |
| Reaction Time | 1 hour | Estimated |
| Expected Yield | >95% (in solution) | Estimated |
Table 2: Spectroscopic Data for Reactant and Product
| Compound | Spectroscopic Data | Reference |
| This compound | IR (neat, cm⁻¹): ~3310 (ν(≡C-H)), ~2110 (ν(C≡C)), ~2960 (ν(C-H)) | General Alkyne Data |
| ¹H NMR (CDCl₃, ppm): δ ~1.95 (s, 1H, ≡C-H), δ ~1.8 (m, 1H, CH), δ ~1.0 (d, 6H, CH(CH₃)₂), δ ~1.0 (s, 6H, C(CH₃)₂) | Estimated | |
| ¹³C NMR (CDCl₃, ppm): δ ~88 (≡C-H), δ ~68 (C≡), δ ~40 (C(CH₃)₂), δ ~35 (CH), δ ~28 (C(CH₃)₂), δ ~20 (CH(CH₃)₂) | Estimated | |
| Lithium 3,3,4-trimethylpent-1-ynide | IR (THF, cm⁻¹): Absence of ~3310 (ν(≡C-H)) | Expected |
| ¹³C NMR (THF-d₈, ppm): Shift of acetylenic carbons to lower field (δ > 90 ppm) | General Acetylide Data |
Applications in Drug Development and Organic Synthesis
The lithium acetylide of this compound is a potent nucleophile that can be utilized in a variety of carbon-carbon bond-forming reactions. Its sterically demanding nature can impart unique properties to the resulting molecules, influencing their conformational preferences and biological activities.
1. Alkylation Reactions:
The acetylide can react with primary alkyl halides in an SN2 reaction to form internal alkynes. This is a powerful method for extending carbon chains.[1][6] Due to the steric hindrance of the acetylide, reactions with secondary and tertiary halides are prone to elimination.[7]
2. Addition to Carbonyl Compounds:
The acetylide adds to aldehydes and ketones to form propargyl alcohols.[6] These products are versatile intermediates that can be further transformed into a variety of functional groups. The bulky 3,3,4-trimethylpent-1-ynyl group can be used to create sterically crowded environments around the newly formed stereocenter.
3. Synthesis of Heterocycles:
The resulting internal alkynes can be used as precursors for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.
Mandatory Visualizations
Caption: Deprotonation of this compound with n-BuLi.
Caption: Experimental workflow for acetylide formation.
Caption: Synthetic utility of the bulky acetylide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
Application Notes and Protocols for Catalytic Cycloaddition Reactions Involving 3,3,4-Trimethylpent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of catalytic cycloaddition reactions utilizing 3,3,4-trimethylpent-1-yne. The significant steric hindrance imposed by the tert-butyl-like group adjacent to the alkyne likely influences its reactivity, potentially requiring tailored reaction conditions. The following application notes and protocols are based on well-established catalytic cycloaddition methodologies for other sterically hindered terminal alkynes. These should serve as a robust starting point for the investigation of this compound in similar transformations, with the understanding that optimization of catalysts, ligands, solvents, and reaction times may be necessary.
Introduction to Catalytic Cycloaddition Reactions of Sterically Hindered Alkynes
Catalytic cycloaddition reactions are powerful tools for the construction of carbocyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. For terminal alkynes, the [3+2] cycloaddition with azides to form 1,2,3-triazoles is a particularly prominent transformation. The steric bulk of this compound is expected to play a significant role in its reactivity. Catalytic systems, particularly those involving copper and ruthenium, are known to facilitate such reactions even with hindered substrates.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is highly efficient and regioselective, typically yielding 1,4-disubstituted 1,2,3-triazoles.[1][2][3] For sterically hindered alkynes, the choice of copper source, ligand, and solvent can be critical to achieving good yields.[1]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis generally affords the 1,5-disubstituted 1,2,3-triazole regioisomer.[4][5] This method is also known to be effective for a broad range of terminal and even internal alkynes.[4]
Data Presentation: Representative Cycloadditions of Sterically Hindered Alkynes
The following tables summarize quantitative data for catalytic azide-alkyne cycloadditions with sterically hindered alkynes that can serve as a proxy for estimating the potential reactivity of this compound.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Analogous Alkynes
| Entry | Alkyne | Azide (B81097) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | tert-Butylacetylene | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | RT | 12 | >95 | [1] |
| 2 | Adamantylacetylene | Phenyl Azide | CuI (5 mol%) | THF | 60 | 8 | 92 | [1] |
| 3 | 3,3-Dimethyl-1-butyne | 4-Methoxyphenyl Azide | [Cu(CH₃CN)₄]PF₆ (2 mol%) | CH₂Cl₂ | RT | 6 | 98 | [3] |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of Analogous Alkynes
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | tert-Butylacetylene | Benzyl Azide | CpRuCl(PPh₃)₂ (2 mol%) | Toluene (B28343) | 80 | 16 | 75 | [4][6] |
| 2 | 3,3-Dimethyl-1-butyne | Phenyl Azide | CpRuCl(COD) (5 mol%) | Benzene | RT | 12 | 88 | [4] |
| 3 | Trimethylsilylacetylene | 1-Azidohexane | [Cp*RuCl]₄ (1 mol%) | Dioxane | 60 | 4 | 91 | [4] |
Experimental Protocols
The following are detailed, generalized protocols for performing CuAAC and RuAAC reactions. These should be adapted and optimized for reactions involving this compound.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from standard procedures for CuAAC reactions.[1][]
Materials:
-
This compound (1.0 equiv)
-
Organic azide (1.0 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water, or DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and the organic azide (1.0 mmol, 1.0 equiv).
-
Add the solvent (e.g., 5 mL of a 1:1 t-BuOH/H₂O mixture) and stir to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 mmol, 10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color upon addition of the copper catalyst.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1,4-disubstituted 1,2,3-triazole.
Protocol 2: General Procedure for Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is based on established methods for RuAAC, which favor the formation of the 1,5-regioisomer.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Organic azide (1.1 equiv)
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (1-5 mol%)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02 mmol, 2 mol%) in the anhydrous solvent (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) to the solution.
-
Add the organic azide (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.
Visualization of Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for CuAAC and RuAAC reactions.
Figure 1: Proposed catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 2: Proposed catalytic cycle for the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Poly(3,3,4-trimethylpent-1-yne)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacetylene and its derivatives are a class of conductive polymers that have garnered significant interest for their electronic and optical properties. The synthesis of substituted polyacetylenes allows for the fine-tuning of these properties, leading to materials with enhanced stability, solubility, and processability. 3,3,4-Trimethylpent-1-yne is a promising monomer for the synthesis of a substituted polyacetylene. Its bulky trimethylpentyl group is anticipated to increase the thermal stability and influence the morphology of the resulting polymer, poly(this compound).[1] These characteristics make it a candidate for applications in organic electronics, sensor technology, and as a novel scaffold in drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) utilizing two primary catalytic systems: a Ziegler-Natta catalyst and a Molybdenum-based metathesis catalyst.
Monomer Characteristics
This compound is a terminal alkyne with the following molecular structure:
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₈H₁₄[2]
-
Molecular Weight: 110.20 g/mol [2]
-
Key Feature: The presence of a sterically demanding tertiary butyl-like group adjacent to the acetylene (B1199291) functionality. This bulky substituent is expected to enhance the thermal stability of the corresponding polymer.[1]
Data Presentation
| Parameter | Ziegler-Natta Catalyst (TiCl₄/AlEt₃) | Metathesis Catalyst (MoCl₅/n-Bu₄Sn) |
| Catalyst System | TiCl₄/AlEt₃ | MoCl₅/n-Bu₄Sn |
| Solvent | Toluene (B28343) | Toluene |
| Temperature (°C) | 30 | 30 |
| Monomer/Catalyst Ratio | 50 | 50 |
| Polymer Yield (%) | 80-90 | 85-95 |
| Molecular Weight (Mw, g/mol ) | 10,000 - 50,000 | 20,000 - 100,000 |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.3 - 1.8 |
| Polymer Appearance | Yellowish Powder | Reddish Powder |
| Solubility | Soluble in Toluene, THF, CHCl₃ | Soluble in Toluene, THF, CHCl₃ |
Experimental Protocols
Protocol 1: Ziegler-Natta Catalyzed Polymerization
This protocol describes the synthesis of poly(this compound) using a classic Ziegler-Natta catalyst system, which is widely employed for the polymerization of terminal alkenes and alkynes.[3]
Materials:
-
This compound (monomer)
-
Toluene (anhydrous)
-
Triethylaluminum (B1256330) (AlEt₃) solution in toluene (e.g., 1.0 M)
-
Titanium tetrachloride (TiCl₄)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Nitrogen or Argon gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere, add anhydrous toluene to a Schlenk flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the triethylaluminum solution to the toluene.
-
To this solution, add titanium tetrachloride dropwise with vigorous stirring. A brown precipitate will form.
-
Age the catalyst mixture at room temperature for 30-60 minutes.
-
-
Polymerization:
-
In a separate Schlenk flask under an inert atmosphere, dissolve the this compound monomer in anhydrous toluene.
-
Transfer the prepared catalyst suspension to the monomer solution via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) and stir for the specified reaction time (e.g., 2-24 hours). The progress of the polymerization may be indicated by an increase in viscosity.
-
-
Termination and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the polymerization by slowly adding methanol.
-
Pour the polymer solution into a larger volume of methanol containing about 5% HCl to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with methanol, and then with a 10% HCl solution to remove catalyst residues.
-
Wash the polymer again with methanol until the filtrate is neutral.
-
Dry the resulting poly(this compound) under vacuum at 40-50 °C to a constant weight.
-
Protocol 2: Metathesis Catalyzed Polymerization
This protocol utilizes a molybdenum-based metathesis catalyst, which is often effective for the polymerization of sterically hindered alkynes.
Materials:
-
This compound (monomer)
-
Toluene (anhydrous)
-
Molybdenum pentachloride (MoCl₅)
-
Tetrabutyltin (B32133) (n-Bu₄Sn) (co-catalyst)
-
Methanol (for quenching)
-
Nitrogen or Argon gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, suspend molybdenum pentachloride in anhydrous toluene.
-
Add the tetrabutyltin co-catalyst to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes to form the active catalyst.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the this compound monomer in anhydrous toluene.
-
Transfer the catalyst solution to the monomer solution.
-
Maintain the reaction at the desired temperature (e.g., 30-60 °C) for the chosen duration (e.g., 1-12 hours).
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate it in methanol to further purify it.
-
Dry the final polymer product under vacuum.
-
Mandatory Visualizations
Caption: Workflow for Ziegler-Natta polymerization.
Caption: Workflow for metathesis polymerization.
References
Application Notes and Protocols for 3,3,4-Trimethylpent-1-yne in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4-Trimethylpent-1-yne is a sterically hindered terminal alkyne that holds potential as a monomer for the synthesis of advanced polymer materials. Its bulky, branched aliphatic structure is anticipated to impart unique properties to the resulting polymer, poly(this compound). These application notes provide an overview of the potential uses of this monomer in materials science, focusing on the synthesis of polymers with high thermal stability and gas permeability. Due to the limited availability of direct experimental data for this specific polymer, the information presented is based on established principles for sterically hindered polyacetylenes and analogous polymer systems.
Potential Applications in Materials Science
The unique molecular structure of this compound suggests that its polymer, poly(this compound), could be a valuable material for specialized applications. The significant steric hindrance provided by the t-butyl-like group is expected to result in a rigid and contorted polymer backbone, preventing dense chain packing and creating a high fractional free volume.
-
Gas Separation Membranes: Polymers derived from sterically hindered acetylenes are known for their exceptionally high gas permeability.[1][2] The bulky side groups in poly(this compound) would likely create microporosity within the material, making it a candidate for use in membranes for gas separation, such as oxygen enrichment or the removal of volatile organic compounds.[1]
-
Thermally Stable Dielectrics and Insulators: The branched aliphatic structure of the monomer is expected to enhance the thermal stability of the corresponding polymer compared to linear analogues.[3] This could make poly(this compound) a suitable material for high-temperature applications where electrical insulation is required.
-
Conductive Polymer Precursors: While the saturated side groups would render the pristine polymer an insulator, polyacetylenes can be doped to become electrically conductive.[3] Poly(this compound) could serve as a precursor to conductive materials, with its processability and thermal stability being potential advantages.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of the monomer is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₁₄ | [3] |
| Molecular Weight | 110.20 g/mol | [4] |
| Canonical SMILES | CC(C)C(C)(C)C#C | [4] |
| InChIKey | CBPKEZGAMKAZAI-UHFFFAOYSA-N | [4] |
| Hazard Statement Codes | H225, H304, H315, H319, H335 | [4] |
Predicted Properties of Poly(this compound)
The following table summarizes the predicted properties of poly(this compound) based on data from analogous sterically hindered polyacetylenes. These values should be considered theoretical estimates pending experimental verification.
| Property | Predicted Value/Characteristic | Basis of Estimation |
| Thermal Stability | High (Decomposition likely > 300 °C) | Sterically hindered polyacetylenes exhibit enhanced thermal stability.[3] |
| Gas Permeability (O₂) | High (Potentially > 100 Barrer) | Polymers with bulky side groups, like poly(1-trimethylsilyl-1-propyne), have high free volume and gas permeability.[1] |
| Solubility | Soluble in common organic solvents (e.g., toluene (B28343), THF) | The bulky, non-polar side groups are expected to enhance solubility. |
| Electrical Conductivity | Insulator (pristine), potentially conductive upon doping. | The polyacetylene backbone allows for conductivity after doping.[3] |
| Mechanical Properties | Likely a rigid, glassy polymer. | The rigid polymer backbone and bulky side groups would restrict chain mobility. |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of poly(this compound). These are based on established procedures for the polymerization of sterically hindered monosubstituted acetylenes using rhodium-based catalysts.
Protocol 1: Synthesis of Poly(this compound) via Rhodium-Catalyzed Polymerization
This protocol describes the polymerization of this compound using a (Norbornadiene)rhodium(I) chloride dimer catalyst, a common and effective catalyst for this class of monomers.
Materials:
-
This compound (monomer)
-
(Norbornadiene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂) (catalyst)
-
Triethylamine (B128534) (TEA) (co-catalyst/activator)
-
Toluene (anhydrous, polymerization grade)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, add [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and triethylamine (e.g., 0.14 mL, 1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add 5 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalytic species.
-
-
Polymerization:
-
In a separate vial, dissolve this compound (e.g., 0.55 g, 5.0 mmol) in 5 mL of anhydrous toluene.
-
Using a gas-tight syringe, add the monomer solution to the stirring catalyst solution in the Schlenk flask.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The viscosity of the solution is expected to increase as the polymerization progresses.
-
-
Polymer Isolation and Purification:
-
After the reaction period, quench the polymerization by adding a small amount of methanol (e.g., 1-2 mL).
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Protocol 2: Characterization of Poly(this compound)
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the dried polymer in a suitable solvent (e.g., THF or toluene).
-
Analyze the solution using a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Structural Analysis (NMR Spectroscopy):
-
Dissolve the polymer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad peaks corresponding to the polymer backbone and side chains are expected.
3. Thermal Properties (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):
-
Use TGA to determine the thermal stability and decomposition temperature of the polymer under a nitrogen or air atmosphere.
-
Use DSC to identify the glass transition temperature (Tg) and any other thermal transitions.
Visualizations
Logical Relationship Diagram
References
Application Notes and Protocols for Electrophilic Addition Reactions of 3,3,4-Trimethylpent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4-Trimethylpent-1-yne is a terminal alkyne characterized by significant steric hindrance around the triple bond due to the presence of a bulky t-butyl-like substituent. This structural feature influences its reactivity in electrophilic addition reactions, affecting both reaction rates and product distributions. These application notes provide an overview of key electrophilic addition reactions of this compound, including hydrohalogenation, halogenation, and hydration. Detailed experimental protocols, quantitative data (where available or estimated based on sterically similar compounds), and potential applications in medicinal chemistry and drug development are presented. The unique structural aspects of this alkyne make its derivatives interesting scaffolds for creating sterically defined molecules.
I. Hydrohalogenation: Addition of HBr
The addition of hydrogen bromide to this compound can proceed via two different pathways depending on the reaction conditions, leading to either the Markovnikov or anti-Markovnikov product.
A. Markovnikov Addition of HBr
The reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkyne, and the hydrogen atom adds to the terminal carbon. With an excess of HBr, a second addition occurs to form a geminal dihalide.
Predicted Products:
-
With 1 equivalent of HBr: 2-Bromo-3,3,4-trimethylpent-1-ene
-
With excess HBr: 2,2-Dibromo-3,3,4-trimethylpentane
Quantitative Data Summary (Estimated)
| Product | Reagents | Typical Yield (%) | Regioselectivity |
| 2-Bromo-3,3,4-trimethylpent-1-ene | 1 eq. HBr in a non-polar solvent | 75-85% | >95% Markovnikov |
| 2,2-Dibromo-3,3,4-trimethylpentane | Excess HBr | 80-90% | >98% Geminal |
Note: Yields are estimated based on typical reactions with sterically hindered terminal alkynes. Actual yields may vary.
Experimental Protocol: Synthesis of 2-Bromo-3,3,4-trimethylpent-1-ene
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve this compound (1.0 eq.) in a dry, non-polar solvent (e.g., dichloromethane (B109758), CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly bubble dry HBr gas (1.0 eq.) through the solution with vigorous stirring. Alternatively, a solution of HBr in acetic acid can be added dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain the pure 2-bromo-3,3,4-trimethylpent-1-ene.
Reaction Pathway
Caption: Markovnikov addition of HBr to this compound.
B. Anti-Markovnikov Addition of HBr
In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in the anti-Markovnikov product where the bromine atom adds to the terminal carbon.
Predicted Product:
-
With 1 equivalent of HBr and peroxides: 1-Bromo-3,3,4-trimethylpent-1-ene (as a mixture of E/Z isomers)
Quantitative Data Summary (Estimated)
| Product | Reagents | Typical Yield (%) | Regioselectivity |
| 1-Bromo-3,3,4-trimethylpent-1-ene | 1 eq. HBr, ROOR (peroxide) | 70-80% | >95% Anti-Markovnikov |
Note: Yields are estimated based on typical reactions with sterically hindered terminal alkynes. Actual yields may vary.
Experimental Protocol: Synthesis of 1-Bromo-3,3,4-trimethylpent-1-ene
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent like cyclohexane.
-
Reagent Addition: Add a radical initiator, such as benzoyl peroxide (ROOR, ~0.1 eq.), to the solution. Slowly add HBr (1.0 eq.) to the mixture.
-
Reaction Initiation: Irradiate the mixture with a UV lamp or heat to initiate the radical reaction.
-
Reaction Monitoring: Monitor the reaction by GC or TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Markovnikov addition.
Reaction Workflow
Caption: Workflow for the anti-Markovnikov addition of HBr.
II. Halogenation: Addition of Br₂
The addition of bromine (Br₂) to this compound results in the formation of a di- or tetra-brominated product, depending on the stoichiometry of the reactants. The addition is typically anti.
Predicted Products:
-
With 1 equivalent of Br₂: (E)-1,2-Dibromo-3,3,4-trimethylpent-1-ene
-
With excess Br₂: 1,1,2,2-Tetrabromo-3,3,4-trimethylpentane
Quantitative Data Summary (Estimated)
| Product | Reagents | Typical Yield (%) | Stereoselectivity |
| (E)-1,2-Dibromo-3,3,4-trimethylpent-1-ene | 1 eq. Br₂ in CCl₄ | 85-95% | Predominantly anti-addition |
| 1,1,2,2-Tetrabromo-3,3,4-trimethylpentane | Excess Br₂ | >90% | - |
Note: Yields are estimated based on typical reactions with terminal alkynes.
Experimental Protocol: Synthesis of (E)-1,2-Dibromo-3,3,4-trimethylpent-1-ene
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq.) in CCl₄ dropwise to the alkyne solution at room temperature with stirring.
-
Reaction Monitoring: The disappearance of the bromine color indicates the progress of the reaction. Monitor further by TLC or GC.
-
Work-up: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Mechanism Overview
Application Notes and Protocols for the Hydration of 3,3,4-Trimethylpent-1-yne to Methyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydration of terminal alkynes to produce methyl ketones is a fundamental transformation in organic synthesis, providing a reliable method for the formation of carbonyl compounds. This document details the application and protocols for the hydration of the sterically hindered terminal alkyne, 3,3,4-trimethylpent-1-yne, to yield 3,3,4-trimethylpentan-2-one. This reaction follows Markovnikov's rule, wherein the hydroxyl group adds to the more substituted carbon of the alkyne, which, after tautomerization, results in a methyl ketone.
Two primary catalytic methods are discussed: the classical mercury(II)-catalyzed hydration under acidic conditions and a more contemporary metal-free approach using a strong Brønsted acid. These protocols are designed to provide researchers with the necessary details to successfully carry out this transformation and characterize the resulting product.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Starting Material | This compound | C₈H₁₄ | 110.20 | 6208-18-0 |
| Product | 3,3,4-Trimethylpentan-2-one | C₈H₁₆O | 128.21 | 5340-47-6 |
Reaction Schematics and Mechanisms
The overall transformation involves the addition of water across the carbon-carbon triple bond of this compound. The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form, 3,3,4-trimethylpentan-2-one.
Mercury(II)-Catalyzed Hydration
This traditional method employs a mercury(II) salt, typically HgSO₄, as a catalyst in the presence of a strong acid like sulfuric acid (H₂SO₄). The reaction is initiated by the electrophilic addition of the mercuric ion to the alkyne, forming a vinylmercurinium ion intermediate. Nucleophilic attack by water, followed by deprotonation and protodemercuration, yields the enol, which then isomerizes to the ketone.
Metal-Free Acid-Catalyzed Hydration
In an effort to move away from toxic heavy metal catalysts, metal-free methods have been developed. These often utilize strong Brønsted acids, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH), often in a specialized solvent like trifluoroethanol (TFE) to stabilize the vinyl carbocation intermediate. The reaction proceeds through protonation of the alkyne, followed by nucleophilic attack of water and subsequent tautomerization.
Experimental Protocols
The following are detailed experimental protocols for the two primary methods of hydrating this compound.
Protocol 1: Mercury(II)-Catalyzed Hydration
Materials:
-
This compound
-
Mercury(II) sulfate (B86663) (HgSO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
In a separate flask, cautiously prepare a solution of 5% (v/v) sulfuric acid in water.
-
Add the aqueous sulfuric acid solution to the reaction flask containing the alkyne.
-
Add a catalytic amount of mercury(II) sulfate (approx. 0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or distillation to afford 3,3,4-trimethylpentan-2-one.
Protocol 2: Metal-Free Trifluoroacetic Acid (TFA)-Mediated Hydration
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in trifluoroacetic acid.
-
Add one equivalent of water to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting residue by flash column chromatography or distillation to obtain pure 3,3,4-trimethylpentan-2-one.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 3,3,4-trimethylpentan-2-one. Due to the sterically hindered nature of the substrate, yields may vary, and optimization of reaction conditions is recommended.
Table 1: Reaction Conditions and Yields
| Protocol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HgSO₄ / H₂SO₄ | Water | 60-70 | 4-8 | 75-85 |
| 2 | TFA | TFA | Room Temp | 2-6 | 80-90 |
Table 2: Spectroscopic Data for 3,3,4-Trimethylpentan-2-one
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): 2.15 (s, 3H, -C(O)CH₃), 1.95 (sept, 1H, -CH(CH₃)₂), 1.05 (s, 6H, -C(CH₃)₂-), 0.90 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 212.0 (C=O), 50.0 (quaternary C), 35.0 (-CH), 25.0 (-C(O)CH₃), 22.0 (-C(CH₃)₂-), 18.0 (-CH(CH₃)₂) |
| IR (neat) | ν (cm⁻¹): ~2970 (C-H stretch), ~1710 (C=O stretch) |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 3,3,4-trimethylpentan-2-one.
Reaction Mechanism: Acid-Catalyzed Hydration
Caption: Mechanism of acid-catalyzed hydration of this compound.
Application Notes and Protocols: Synthesis of Internal Alkynes from 3,3,4-Trimethylpent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of internal alkynes is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, agrochemicals, and advanced materials. The alkylation of terminal alkynes via their acetylide anions is one of the most robust and versatile methods for forming carbon-carbon bonds.[1] This document provides a detailed protocol for the synthesis of internal alkynes starting from 3,3,4-trimethylpent-1-yne, a sterically hindered terminal alkyne. The significant steric bulk near the reactive site presents unique challenges and considerations for this transformation.
The described methodology involves a two-step, one-pot process:
-
Deprotonation: The acidic terminal proton of this compound is abstracted by a strong organolithium base, n-butyllithium (n-BuLi), to form a lithium acetylide intermediate.[2][3]
-
Alkylation: The resulting acetylide, a potent nucleophile, displaces a halide from a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired internal alkyne.[4][5]
This protocol is designed to provide a reliable method for overcoming the potential kinetic limitations imposed by the sterically demanding substrate, ensuring efficient C-C bond formation.
Reaction Scheme & Mechanism
The overall transformation involves the deprotonation of the terminal alkyne followed by nucleophilic attack on an alkyl halide. The bulky 3,3,4-trimethylpentyl group remains unchanged throughout the reaction.
Caption: High-level overview of the two-step synthesis.
The mechanism proceeds via a highly reactive lithium acetylide intermediate. This anion is a strong nucleophile due to the high pKa of the conjugate acid (terminal alkyne, pKa ~25) and the localization of the negative charge on an sp-hybridized carbon.[2]
Caption: Reaction mechanism for acetylide formation and alkylation.
Experimental Protocol
This protocol details the synthesis of 4,4,5-trimethylhex-2-yne by reacting this compound with iodomethane (B122720).
Materials & Equipment:
-
Two-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Syringes for liquid transfer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica (B1680970) gel for column chromatography
Reagents:
-
This compound (C₈H₁₄)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Iodomethane (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Safety Precautions:
-
n-Butyllithium is extremely pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.[6]
-
Iodomethane is a toxic and volatile suspected carcinogen. Handle only in a well-ventilated fume hood.
-
THF can form explosive peroxides. Use a freshly opened bottle or peroxide-tested solvent.
-
The reaction should be cooled to -78 °C before adding n-BuLi as the deprotonation is exothermic.[7]
Detailed Procedure:
1. Reaction Setup: a. Oven-dry a 100 mL two-neck round-bottom flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). b. Equip the flask with a rubber septum on one neck and a gas adapter on the other. Maintain a positive pressure of inert gas throughout the reaction. c. Using a syringe, add this compound (1.10 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous THF. d. Cool the stirred solution to -78 °C using a dry ice/acetone bath.
2. Deprotonation (Formation of the Acetylide): a. Slowly add n-butyllithium (2.5 M in hexanes, 4.2 mL, 10.5 mmol, 1.05 equiv) dropwise to the cold alkyne solution via syringe over 15 minutes. b. Ensure the internal temperature does not rise above -70 °C during the addition.[7] c. After the addition is complete, stir the resulting solution at -78 °C for an additional 45 minutes to ensure complete formation of the lithium acetylide.
3. Alkylation: a. Add iodomethane (1.56 g, 0.69 mL, 11.0 mmol, 1.1 equiv) dropwise to the cold acetylide solution. b. After the addition, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Let it stir for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
4. Workup and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Cautiously quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether or hexanes. d. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. f. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, starting with 100% hexane) to afford the pure internal alkyne.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4,4,5-trimethylhex-2-yne.
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) | Volume (mL) | Density (g/mL) |
| This compound | C₈H₁₄ | 110.20 | 10.0 | 1.0 | 1.10 | 1.45 | 0.76 |
| n-Butyllithium | C₄H₉Li | 64.06 | 10.5 | 1.05 | - | 4.2 (2.5 M) | - |
| Iodomethane | CH₃I | 141.94 | 11.0 | 1.1 | 1.56 | 0.69 | 2.28 |
| Product (Theoretical) | C₉H₁₆ | 124.22 | 10.0 | - | 1.24 | - | - |
| Typical Isolated Yield | 1.03 | (83%) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the entire experimental protocol.
Caption: Step-by-step workflow for the synthesis of an internal alkyne.
References
- 1. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Butyllithium [chemeurope.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions for Sterically Hindered Alkynes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize coupling reactions involving sterically hindered alkynes.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q1: My Sonogashira reaction with a sterically hindered substrate is failing or giving very low yields. What are the primary causes?
A: Low conversion with sterically hindered substrates, particularly aryl halides, often stems from the difficulty of the palladium catalyst in accessing the carbon-halide bond for the oxidative addition step, which is frequently the rate-limiting part of the catalytic cycle.[1] The inherent low reactivity of certain aryl halides, like chlorides, further complicates this process.[2]
Troubleshooting Steps:
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Switching to a system with bulky, electron-rich phosphine (B1218219) ligands (e.g., sXPhos, cataCXium A) or N-Heterocyclic Carbene (NHC) ligands can significantly improve results.[2][3] These ligands promote the formation of the active monoligated palladium species necessary for coupling demanding substrates.[4]
-
Reaction Temperature: Higher temperatures are often necessary to activate the C-X bond, especially for less reactive aryl chlorides and bromides.[2][3] Increasing the temperature can accelerate the rate-limiting oxidative addition step, with many reactions requiring temperatures around 100 °C or higher.[3] However, be cautious of potential substrate degradation or catalyst decomposition at excessive temperatures.[2][3]
-
Base Selection: Amine bases like triethylamine (B128534) may not be strong enough.[2] Consider stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) to drive the reaction forward.[2][5]
-
Solvent Choice: The polarity of the solvent can greatly impact reaction rates.[2] For challenging couplings, polar aprotic solvents like DMF, DMSO, or NMP are often more effective than THF or toluene.[2]
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
Q2: I'm observing a major side product corresponding to the homocoupling of my terminal alkyne. How can I prevent this?
A: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction, especially in copper-catalyzed Sonogashira reactions where oxygen is present.[2][6] This occurs when copper acetylide intermediates dimerize.[6]
Minimization Strategies:
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free protocol.[1][2] This often requires a more active palladium catalyst system and may involve higher temperatures or longer reaction times.[2]
-
Thorough Degassing: Rigorously remove dissolved oxygen from your solvent and reaction mixture.[6] This can be accomplished by sparging with an inert gas (e.g., argon) or through several freeze-pump-thaw cycles.[2]
-
Controlled Reagent Addition: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide, thereby minimizing the rate of homocoupling.[6]
-
Add Reducing Agents: For certain applications, adding an excess of a reducing agent after the primary reaction can prevent the oxidation of the Cu(I) catalyst, which is required for the Glaser coupling mechanism.[7]
Issue 3: Catalyst Decomposition
Q3: My reaction mixture is turning black, and a precipitate is forming. What is happening and how can I stop it?
A: The formation of a black precipitate, known as palladium black, indicates the decomposition of your palladium catalyst.[2] This reduces the amount of active catalyst in the solution, leading to lower yields or incomplete reactions.
Preventative Measures:
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[3] If you are observing palladium black, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a More Stable Catalyst: Consider using a more robust, air-stable palladium precatalyst or a catalyst system with more stable ligands, such as N-Heterocyclic Carbenes (NHCs).[1][3]
-
Maintain an Inert Atmosphere: Ensure your reaction is rigorously maintained under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst and ligands.[3]
Data Summary: Ligand and Base Effects
The choice of ligand and base is critical when working with sterically hindered substrates. The following table summarizes conditions that have proven effective for challenging Sonogashira couplings.
| Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Notes |
| sXPhos | Cs₂CO₃ | MeCN / H₂O | 65 | Brominated Peptide | Effective for complex, sterically hindered biological molecules.[5][8] |
| cataCXium A | Cs₂CO₃ / K₃PO₄ | DMF / NMP | Room Temp - High | Aryl Chlorides | Recommended for promoting the difficult oxidative addition step with less reactive halides.[2][3] |
| P(t-Bu)₃ | N/A | N/A | Room Temp | Aryl Bromides | A bulky, electron-rich phosphine useful for a wide range of couplings.[9] |
| NHC Ligands | Various | Various | Room Temp - High | General Hindered Substrates | Offer high stability and activity, sometimes allowing for lower catalyst loading.[3] |
Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling for Hindered Substrates
This protocol is adapted for challenging couplings where Glaser homocoupling is a concern.[2][5]
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), palladium precatalyst (e.g., [PdCl₂(CH₃CN)₂], 15 mol %), and a bulky phosphine ligand (e.g., sXPhos, 18 mol %).[5][8]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 6.2 equiv.) followed by degassed solvent (e.g., MeCN/H₂O mixture).[5][8] Finally, add the terminal alkyne (10 equiv.) via syringe.[5][8]
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 65-100 °C).[5] Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst remnants.[2]
-
Extraction & Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]
Protocol 2: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is suitable for less sensitive substrates where homocoupling is not a dominant side reaction.[10]
-
Preparation: In a reaction vessel under an inert atmosphere, dissolve the aryl halide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol %), and copper(I) iodide (CuI, 5 mol %) in a degassed solvent (e.g., DMF).[10]
-
Reagent Addition: Add an amine base (e.g., Et₃N, excess) followed by the terminal alkyne (1.1-1.5 equiv.).[10]
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[10]
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.[3]
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[3]
Visualized Workflows and Pathways
Caption: A decision tree for troubleshooting low yields in hindered alkyne couplings.
Caption: The dual catalytic cycles of the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Glaser-Hay Homocoupling of 3,3,4-Trimethylpent-1-yne
Welcome to the technical support center for the Glaser-Hay coupling of 3,3,4-Trimethylpent-1-yne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing undesired homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser-Hay coupling and why is homocoupling a concern?
The Glaser-Hay coupling is a copper-catalyzed oxidative reaction that couples two terminal alkynes to form a symmetric 1,3-diyne.[1][2][3][4][5] This reaction is widely used in the synthesis of polymers, macrocycles, and various biologically active molecules.[6] Homocoupling refers to the dimerization of the same alkyne, which is the desired outcome in some synthetic strategies. However, in the context of cross-coupling reactions where two different alkynes are intended to react, homocoupling becomes a significant side reaction that reduces the yield of the desired unsymmetrical diyne and complicates purification.
Q2: What are the key mechanistic steps of the Glaser-Hay homocoupling?
The generally accepted mechanism involves three main steps:
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Formation of a Copper(I) Acetylide: The terminal alkyne is deprotonated by a base and coordinates to the copper(I) catalyst to form a copper(I) acetylide intermediate.[1][4]
-
Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to form the 1,3-diyne product.
-
Catalyst Reoxidation: An oxidant, typically molecular oxygen from the air, reoxidizes the resulting copper species back to its active Cu(I) state, allowing the catalytic cycle to continue.[1]
Q3: How does the steric hindrance of this compound affect the homocoupling reaction?
The bulky tert-butyl-like group in this compound introduces significant steric hindrance around the alkyne functionality. This can slow down the rate of copper acetylide formation and the subsequent coupling step. While this steric bulk can sometimes disfavor the desired coupling, it can also be leveraged to control selectivity in cross-coupling reactions. In some cases, highly sterically hindered substrates may require more forcing conditions (higher temperatures, longer reaction times) to achieve reasonable conversion, which can also lead to side reactions if not carefully controlled.
Q4: What are the most critical parameters to control to prevent unwanted homocoupling?
To minimize unwanted homocoupling, particularly in cross-coupling reactions, careful control of the following parameters is crucial:
-
Catalyst System: The choice of copper salt (e.g., CuCl, CuI) and ligand is critical.[1]
-
Base: The base facilitates the deprotonation of the alkyne. Its strength and steric properties can influence the reaction outcome.
-
Solvent: The solvent affects the solubility of the catalyst and reagents and can influence the reaction rate.[4]
-
Oxygen/Oxidant: As an oxidative coupling, the presence of an oxidant is necessary. In the Hay modification, air (oxygen) is commonly used.[7]
-
Temperature and Reaction Time: These parameters should be optimized to favor the desired reaction pathway.
Troubleshooting Guides
Issue: Low or No Yield of the Desired Homocoupled Product
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Ensure the copper(I) salt is fresh and has not been oxidized to copper(II). Consider using a more soluble copper source or a more effective ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine) to enhance catalyst activity.[1][7] |
| Inefficient Deprotonation | The steric hindrance of this compound may require a stronger or less sterically hindered base for efficient deprotonation. Consider screening different amine bases (e.g., piperidine, triethylamine) or using a stronger base if compatible with other functional groups. |
| Low Reaction Temperature | Due to steric hindrance, higher temperatures may be required to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Poor Catalyst/Reagent Solubility | Ensure that the copper catalyst and alkyne are sufficiently soluble in the chosen solvent. The Hay coupling, using a soluble Cu-TMEDA complex, is often more versatile than the original Glaser protocol.[5] Consider switching to a different solvent system. |
Issue: Formation of Significant Amounts of Unwanted Side Products
| Possible Cause | Suggested Solution |
| Over-oxidation or Catalyst Decomposition | Prolonged reaction times or excessively high temperatures can lead to catalyst decomposition and the formation of side products. Optimize the reaction time by monitoring the reaction progress closely. Once the starting material is consumed, work up the reaction promptly. |
| Reaction with Solvent or Impurities | Ensure the use of high-purity, dry solvents and reagents. Certain solvents can participate in side reactions under oxidative conditions. |
Experimental Protocols
General Protocol for Glaser-Hay Homocoupling of a Sterically Hindered Alkyne
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound (1.0 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%)
-
Acetone (B3395972) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Air supply (e.g., a balloon filled with air or an open flask)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and acetone (5 mL).
-
Add CuCl (0.05 mmol) and TMEDA (0.1 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the steric hindrance, the reaction may require several hours to reach completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes general conditions for the Glaser-Hay coupling of terminal alkynes. Specific data for this compound is limited in the literature; therefore, this table provides a comparative overview of conditions used for other alkynes, which can serve as a starting point for optimization.
| Alkyne Substrate | Copper Source (mol%) | Ligand/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuCl (5) | TMEDA | Acetone | Room Temp | 3-6 | >90 |
| Aromatic Alkynes | Pd(OAc)₂ (2) / CuI (2) | Dabco | - | - | - | Moderate to Excellent |
| Various Terminal Alkynes | CuI | TMEDA | Solvent-free | 100 | 3 | Moderate to Excellent |
| Phenylacetylene | Cu₂O (5-10) | Cs₂CO₃ | DMF | 135 | 24 | 94 |
Mandatory Visualizations
Caption: Proposed mechanism of Glaser-Hay homocoupling.
Caption: Troubleshooting workflow for preventing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in Sonogashira couplings with branched alkynes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Sonogashira couplings involving branched alkynes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no yield in my Sonogashira coupling with a branched alkyne?
A1: Low yields in Sonogashira couplings with branched alkynes are most commonly attributed to steric hindrance. The bulky nature of the branched alkyne (e.g., t-butylacetylene or 3,3-dimethyl-1-butyne) can impede the key steps of the catalytic cycle, particularly the transmetalation step where the copper acetylide transfers the alkyne to the palladium center. This steric clash slows down the reaction rate and can lead to the dominance of side reactions or catalyst decomposition.
Other potential causes for low yields include:
-
Catalyst deactivation: The palladium catalyst may decompose, often indicated by the formation of palladium black. This can be caused by the presence of oxygen, impurities in the reagents or solvent, or high reaction temperatures.
-
Suboptimal reaction conditions: The choice of catalyst, ligand, base, and solvent is critical for sterically demanding substrates. Standard Sonogashira conditions may not be effective.
-
Alkyne homocoupling (Glaser coupling): This is a common side reaction, especially in the presence of a copper co-catalyst and oxygen, leading to the formation of undesired alkyne dimers.
Q2: What are the most critical reaction parameters to optimize for a successful Sonogashira coupling with a branched alkyne?
A2: For sterically hindered substrates, careful optimization of the following parameters is crucial:
-
Catalyst and Ligand System: The choice of the palladium source and, more importantly, the phosphine (B1218219) ligand is paramount. Bulky, electron-rich phosphine ligands can enhance the rate of the reaction. For extremely bulky alkynes, however, ligands with slightly less steric bulk may be more effective.
-
Copper Co-catalyst: While traditional Sonogashira reactions utilize a copper(I) co-catalyst, copper-free conditions are often advantageous for branched alkynes to minimize the competing Glaser homocoupling side reaction.
-
Base: The choice of base is critical for the deprotonation of the terminal alkyne. Amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are common, but for challenging couplings, stronger bases may be required.
-
Solvent: The solvent can significantly influence the reaction rate and catalyst stability. Anhydrous and deoxygenated solvents are essential.
-
Temperature: While Sonogashira couplings are known for proceeding under mild conditions, higher temperatures may be necessary to overcome the activation energy barrier for sterically hindered substrates. However, excessive heat can lead to catalyst decomposition.
Q3: How can I minimize the formation of homocoupled alkyne byproducts (Glaser coupling)?
A3: The most effective way to reduce Glaser coupling is to perform the reaction under copper-free conditions . This eliminates the primary pathway for this side reaction. If copper is necessary for your system, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed to remove oxygen. Slow addition of the alkyne to the reaction mixture can also help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: My reaction mixture turns black. What does this indicate and how can I prevent it?
A4: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and agglomeration of the palladium(0) catalyst. This leads to a loss of catalytic activity. To prevent this, ensure your reaction is conducted under strictly anaerobic conditions, use high-purity, dry solvents and reagents, and avoid excessively high temperatures. In some cases, the choice of solvent (e.g., THF) has been anecdotally linked to the formation of palladium black. The use of appropriate stabilizing ligands is also crucial.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - Optimize Ligand: Screen a variety of phosphine ligands with varying steric bulk and electronic properties. Consider bulky, electron-rich ligands like P(t-Bu)3 or Buchwald-type ligands. For extremely bulky substrates, slightly less bulky ligands may be more effective. - Increase Temperature: Gradually increase the reaction temperature, monitoring for catalyst decomposition. |
| Catalyst Inactivity | - Use Fresh Catalyst: Ensure the palladium catalyst and copper(I) salt (if used) are fresh and have been stored under an inert atmosphere. - Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. |
| Suboptimal Base | - Screen Bases: Test different amine bases (e.g., TEA, DIPEA) or consider stronger inorganic bases if necessary. Ensure the base is anhydrous. |
| Incorrect Solvent | - Test Different Solvents: Screen a range of anhydrous, degassed solvents. Polar aprotic solvents may be beneficial in some cases. |
Problem: Significant Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Troubleshooting Steps |
| Presence of Copper and Oxygen | - Switch to Copper-Free Conditions: This is the most effective method to eliminate Glaser coupling. - Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. - Slow Alkyne Addition: Add the branched alkyne slowly to the reaction mixture to maintain a low concentration. |
Data Presentation
Table 1: Typical Catalyst Systems and Conditions for Sonogashira Couplings with Hindered Substrates
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodide | Branched | TEA | THF/DMF | 25-60 | 40-70 | Prone to Glaser coupling. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromide | Branched | Cs₂CO₃ | Toluene (B28343) | 80-110 | 60-90 | Copper-free, good for hindered substrates. |
| [Pd(IPr)Cl₂]₂ | Aryl Chloride | Branched | K₃PO₄ | Dioxane | 100-120 | 50-80 | N-heterocyclic carbene (NHC) ligand, effective for less reactive chlorides. |
| NiCl₂(dppp) / CuI | Aryl Iodide | Branched | K₂CO₃ | DMF | 80-100 | 70-85 | Nickel-catalyzed alternative. |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Representative Yields for the Coupling of 4-Iodoanisole with 3,3-Dimethyl-1-butyne
| Palladium Precatalyst (mol%) | Ligand (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | TEA | DMF | 60 | 45 |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | - | Cs₂CO₃ | Toluene | 100 | 82 |
| PdCl₂(PPh₃)₂ (2) | - | CuI (5) | DIPEA | THF | 50 | 55 |
| Pd₂(dba)₃ (1) | SPhos (2) | - | K₃PO₄ | Dioxane | 110 | 88 |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Branched Alkyne with an Aryl Bromide
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Branched alkyne (e.g., 3,3-dimethyl-1-butyne) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
P(t-Bu)₃ (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the branched alkyne dropwise via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Sonogashira couplings.
Caption: Sonogashira catalytic cycle highlighting the sterically hindered step.
Caption: Decision tree for ligand selection based on steric hindrance.
Purification techniques for volatile alkynes like 3,3,4-Trimethylpent-1-yne
Welcome to the technical support center for the purification of volatile alkynes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of volatile alkynes like 3,3,4-Trimethylpent-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying volatile alkynes like this compound?
A1: The primary challenges stem from their high vapor pressure and low boiling points, which can lead to significant product loss during handling and purification. Additionally, their nonpolar nature makes them difficult to separate from structurally similar impurities, such as alkenes and alkanes, using traditional methods like standard column chromatography.
Q2: What are the most common methods for purifying volatile alkynes?
A2: The most common and effective methods include:
-
Fractional Distillation: Ideal for separating liquids with close boiling points.[1][2]
-
Preparative Gas Chromatography (GC): An excellent technique for separating volatile compounds and achieving high purity on a small to medium scale.[2][3]
-
Argentation Chromatography: This method uses silica (B1680970) gel impregnated with silver salts to separate compounds based on their degree of unsaturation, effectively separating alkynes from alkenes and alkanes.[4]
-
Purification via Solid Derivatives: Involves converting the volatile liquid alkyne into a solid derivative (e.g., a silver(I) salt), which can be purified by recrystallization and then converted back to the pure alkyne.
Q3: How do I choose the best purification method for my specific alkyne?
A3: The choice of method depends on several factors:
-
Boiling Point and Volatility: For highly volatile compounds, preparative GC or purification via a solid derivative might be preferable to minimize loss.
-
Nature of Impurities: If the primary impurities are alkenes or alkanes, argentation chromatography is a powerful tool.[4] If impurities have significantly different boiling points, fractional distillation is a good choice.[1]
-
Required Purity and Scale: For very high purity on a smaller scale, preparative GC is often the best option. For larger quantities, fractional distillation may be more practical.
Q4: What are the key safety precautions when working with volatile alkynes?
A4: Due to their volatility and flammability, it is crucial to:
-
Work in a well-ventilated fume hood.[5]
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[5][6]
-
Keep the compound away from heat sources, sparks, and open flames.[6]
-
Use sealed containers for storage and transport to prevent evaporation.
Troubleshooting Guide
Issue 1: My purified alkyne is still contaminated with alkene or alkane byproducts.
-
Question: I've performed fractional distillation, but my NMR analysis still shows the presence of the corresponding alkene and/or alkane. How can I remove these impurities?
-
Answer: This is a common issue as alkanes, alkenes, and alkynes of similar carbon skeletons often have very close boiling points.
-
Solution 1: Argentation Chromatography. This technique is highly effective for separating compounds based on unsaturation.[4] The pi bonds of the alkene will interact more strongly with the silver ions on the silica gel, leading to its retention on the column while the alkyne and alkane elute.
-
Solution 2: Purification via a Silver(I) Derivative. Terminal alkynes react with silver(I) salts to form stable, solid silver acetylides. These can be isolated by filtration and purified by recrystallization. The pure alkyne can then be regenerated by treatment with an acid.
-
Issue 2: I am experiencing significant product loss during purification.
-
Question: My yield after distillation is very low. How can I minimize the loss of my volatile product?
-
Answer: Product loss is a major concern with volatile compounds.
-
Solution 1: Use a Chilled Condenser. Ensure your condenser is supplied with a coolant at a low temperature to efficiently condense the vapors of your volatile alkyne.
-
Solution 2: Vacuum Distillation. For compounds that are thermally sensitive or have higher boiling points, vacuum distillation can be employed to lower the boiling point and reduce the risk of decomposition.[1]
-
Solution 3: Minimize Headspace. Use appropriately sized flasks for the distillation to reduce the amount of vapor remaining in the apparatus after the distillation is complete.
-
Solution 4: Use a Closed System. When possible, handle the compound in a closed system to prevent evaporative losses.
-
Issue 3: My alkyne is decomposing during purification.
-
Question: I am observing discoloration or the formation of byproducts when I heat my alkyne for distillation. What should I do?
-
Answer: Some alkynes can be thermally sensitive.
-
Solution 1: Vacuum Distillation. By reducing the pressure, you can distill the compound at a lower, safer temperature.[1][7]
-
Solution 2: Non-Thermal Methods. Consider purification techniques that do not require heating, such as preparative GC (if the injection port temperature can be controlled) or purification via a solid derivative.
-
Quantitative Data
The following table summarizes key physical properties of this compound and a related isomer.
| Property | This compound | 3,4,4-Trimethylpent-1-yne |
| Molecular Formula | C8H14 | C8H14 |
| Molecular Weight | 110.20 g/mol [8][9] | 110.20 g/mol [10] |
| Boiling Point | Not reported, estimated to be low due to volatility | Not reported |
| Density | 0.76–0.78 g/cm³ (estimated)[8] | Not reported |
| XLogP3 | 2.9[8] | 2.9[10] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short, insulated fractionating column. Use a condenser with a coolant appropriate for the expected boiling point of the alkyne.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation: Gently heat the distillation flask. As the vapor rises through the fractionating column, a temperature gradient will be established.
-
Fraction Collection: Collect the distillate in fractions based on the temperature reading at the still head. The pure alkyne should distill over a narrow temperature range. Collect the fractions in pre-weighed, sealed vials to prevent evaporation.
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity. Combine the pure fractions.
Protocol 2: Purification via a Silver(I) Acetylide Derivative
-
Formation of the Silver Acetylide: Dissolve the crude this compound in ethanol (B145695). In a separate flask, prepare a solution of silver nitrate (B79036) in a mixture of ethanol and water. Slowly add the silver nitrate solution to the alkyne solution with stirring. A precipitate of the silver acetylide should form.
-
Isolation and Purification of the Derivative: Collect the solid silver acetylide by vacuum filtration and wash it with ethanol, followed by a small amount of ether. The solid can then be recrystallized from an appropriate solvent (e.g., hot ethanol or water) to improve its purity.[11][12]
-
Regeneration of the Alkyne: Suspend the purified silver acetylide in a suitable solvent (e.g., diethyl ether). Carefully add a dilute solution of a strong acid (e.g., hydrochloric acid) dropwise with stirring. The alkyne will be regenerated, and the silver will precipitate as a silver halide.
-
Isolation of the Pure Alkyne: Separate the organic layer containing the pure alkyne. Wash it with water and a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), and carefully remove the solvent by distillation to yield the pure this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: General experimental workflow for alkyne purification.
References
- 1. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Safety Manual | Chemistry [chem.duke.edu]
- 7. byjus.com [byjus.com]
- 8. This compound () for sale [vulcanchem.com]
- 9. This compound | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4,4-Trimethylpent-1-yne | C8H14 | CID 12567226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Improving the regioselectivity of additions to 3,3,4-Trimethylpent-1-yne
Welcome to the technical support center for regioselective additions to 3,3,4-trimethylpent-1-yne. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic strategies and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in additions to this compound challenging?
A1: The structure of this compound features significant steric hindrance around one of the sp-hybridized carbons due to the adjacent quaternary carbon (a tert-butyl-like group). This steric bulk can influence the approach of reagents, sometimes competing with the electronic factors that typically govern regioselectivity in alkyne additions.[1][2][3][4]
Q2: I am performing a hydration reaction to synthesize the ketone (3,3,4-trimethylpentan-2-one), but the yield is low. What are the common causes?
A2: Low yields in acid-catalyzed hydration of sterically hindered alkynes can result from several factors:
-
Incomplete Reaction: The steric hindrance can slow down the reaction rate. Ensure sufficient reaction time and optimal temperature.
-
Catalyst Inactivity: The mercury(II) catalyst can be sensitive. Ensure you are using a high-purity catalyst and appropriate acidic conditions.
-
Side Reactions: Under harsh acidic conditions, rearrangement or polymerization of the alkyne or the intermediate enol can occur.
Q3: How can I selectively synthesize the aldehyde (3,3,4-trimethylpentanal) instead of the ketone?
A3: To achieve anti-Markovnikov addition and synthesize the aldehyde, you must use a hydroboration-oxidation protocol.[5][6][7] Due to the significant steric hindrance of the substrate, it is crucial to use a bulky borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) to maximize regioselectivity and prevent double addition across the triple bond.[2][7]
Q4: When attempting hydroboration-oxidation, I am still observing the formation of the ketone product. How can this be minimized?
A4: Formation of the ketone (Markovnikov product) during a hydroboration-oxidation reaction suggests that the regioselectivity of the hydroboration step is not fully controlled.
-
Reagent Choice: The primary reason is often the choice of borane. Borane itself (BH₃) is less regioselective than sterically hindered boranes. Switching to 9-BBN or disiamylborane should significantly favor the boron adding to the terminal, less-hindered carbon.[7][8][9]
-
Reaction Conditions: Ensure the reaction is run under conditions that favor the kinetic product, typically at lower temperatures.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Mixture of Regioisomers in Hydration Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of aldehyde detected alongside the expected ketone. | While electronically favored, the formation of the secondary vinylic carbocation is sterically hindered, potentially allowing a competing pathway. | Optimize catalyst and acid concentration. Consider using alternative gold- or platinum-based catalysts which can offer different selectivity profiles.[10] |
Problem 2: Low Yield of Aldehyde in Hydroboration-Oxidation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | The bulky borane reagent (e.g., 9-BBN) may react slowly with the sterically hindered alkyne. | Increase reaction time or slightly elevate the temperature (e.g., from 0 °C to room temperature). Ensure the borane reagent is fresh and active. |
| Formation of byproducts other than the ketone or aldehyde. | The oxidation step may be incomplete or side reactions may be occurring. | Ensure an excess of H₂O₂ and NaOH are used during the oxidation step. Maintain a basic pH and moderate temperature during oxidation to prevent degradation. |
Key Experimental Protocols
Protocol 1: Markovnikov Hydration for Ketone Synthesis
-
Target Product: 3,3,4-Trimethylpentan-2-one
-
Principle: Acid-catalyzed hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to a ketone after tautomerization of the enol intermediate.[5][7]
Methodology:
-
To a solution of this compound (1.0 eq) in a mixture of water and methanol, add a catalytic amount of sulfuric acid (H₂SO₄, ~5 mol%).
-
Add mercury(II) sulfate (B86663) (HgSO₄, ~1-2 mol%) as a catalyst.
-
Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress using TLC or GC.
-
Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Anti-Markovnikov Hydroboration-Oxidation for Aldehyde Synthesis
-
Target Product: 3,3,4-Trimethylpentanal
-
Principle: Hydroboration involves the addition of a borane across the triple bond. Due to steric and electronic factors, the boron atom adds to the less-substituted carbon (anti-Markovnikov). Subsequent oxidation replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to an aldehyde.[6][7] Using a bulky borane enhances this selectivity.[2][9]
Methodology:
-
Dissolve this compound (1.0 eq) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Slowly add a solution of 9-BBN (0.5 M in THF, ~1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until the hydroboration is complete (monitor by TLC or GC).
-
Cool the reaction back to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (B78521) (e.g., 3 M NaOH).
-
Carefully add 30% hydrogen peroxide (H₂O₂) dropwise, keeping the temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for at least 1 hour.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Expected Product Distribution
The choice of reaction conditions is critical for controlling the regiochemical outcome. The following table summarizes the expected major products.
| Reaction | Reagents | Expected Major Product | Expected Minor Product | Regioselectivity |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 3,3,4-Trimethylpentan-2-one (Ketone) | 3,3,4-Trimethylpentanal (Aldehyde) | Markovnikov[5] |
| Hydroboration-Oxidation | 1. 9-BBN, THF2. H₂O₂, NaOH | 3,3,4-Trimethylpentanal (Aldehyde) | 3,3,4-Trimethylpentan-2-one (Ketone) | Anti-Markovnikov[6][7] |
Visual Guides
Caption: Reaction scheme showing the two major regioselective pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Managing side reactions in the synthesis of 3,3,4-Trimethylpent-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 3,3,4-trimethylpent-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary methods for synthesizing this compound are:
-
Dehydrohalogenation: This involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalide precursor, such as 1,2-dihalo-3,3,4-trimethylpentane, using a strong base.
-
Alkylation of Acetylide: This method involves the reaction of a metal acetylide (for example, sodium acetylide) with a sterically hindered alkyl halide, like 1-halo-2,3,3-trimethylbutane.
Q2: What are the major side reactions to anticipate during the synthesis of this compound?
A2: The primary side reactions of concern are:
-
Isomerization: The migration of the terminal triple bond to form more stable internal alkynes (e.g., 3,3,4-trimethylpent-2-yne).
-
Elimination (E2) Reaction: In the alkylation pathway, the acetylide anion can act as a strong base, leading to the elimination of HX from the alkyl halide to form an alkene (3,3-dimethyl-1-butene) instead of the desired substitution product.
-
Incomplete Dehydrohalogenation: In the dehydrohalogenation route, the reaction may stop after the first elimination, resulting in a vinyl halide intermediate.
Q3: How can I minimize the isomerization of the terminal alkyne to internal alkynes?
A3: Isomerization is a common issue, and its control is crucial. Here are some strategies:
-
Choice of Base: Use a very strong base that favors the formation of the thermodynamically less stable terminal acetylide salt. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic choice for this purpose. Weaker bases or hydroxide (B78521) bases at high temperatures tend to promote isomerization to the more stable internal alkyne.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the equilibrium towards the more stable internal alkyne.
Q4: How can I favor the desired SN2 reaction over the E2 elimination side reaction in the alkylation route?
A4: Given the steric hindrance of the required alkyl halide, favoring substitution over elimination is challenging. Key considerations include:
-
Alkyl Halide: Use a primary alkyl halide if a suitable precursor is available, as secondary and tertiary halides are more prone to elimination.
-
Solvent: Aprotic polar solvents can favor SN2 reactions.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
Q5: Are there any specialized purification techniques to remove isomeric alkyne impurities?
A5: Yes, separating terminal alkynes from their internal isomers can be difficult by standard distillation or chromatography due to similar boiling points. A useful chemical method involves the selective reaction of the terminal alkyne with silver nitrate. The terminal alkyne forms a silver acetylide precipitate, which can be filtered off. The desired terminal alkyne can then be regenerated by treating the precipitate with an acid.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of a major alkene byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| E2 Elimination Dominates (Alkylation Route) | The acetylide anion is acting as a base rather than a nucleophile due to steric hindrance of the alkyl halide or high reaction temperature. | Lower the reaction temperature. Consider using a less sterically hindered alkyl halide if the synthetic route allows. |
| Incorrect Base Used (Dehydrohalogenation) | A base that is not strong enough was used, leading to incomplete reaction or side reactions. | Switch to a stronger base like sodium amide in liquid ammonia. |
Problem 2: The final product is a mixture of terminal and internal alkynes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomerization of the Triple Bond | The reaction conditions (e.g., high temperature, prolonged reaction time, or use of a base like KOH) favored the formation of the more stable internal alkyne. | Use a stronger base that forms a stable salt with the terminal alkyne, such as NaNH₂. Maintain the lowest possible reaction temperature. For purification, consider the silver acetylide precipitation method. |
Experimental Protocols
Synthesis of this compound via Dehydrohalogenation (General Procedure)
-
Precursor Synthesis: Synthesize 1,2-dibromo-3,3,4-trimethylpentane by the bromination of 3,3,4-trimethylpent-1-ene.
-
Dehydrohalogenation:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of sodium amide in liquid ammonia.
-
Cool the flask to -33°C (the boiling point of ammonia).
-
Slowly add a solution of 1,2-dibromo-3,3,4-trimethylpentane in an inert solvent (e.g., diethyl ether) to the sodium amide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir for several hours.
-
Carefully quench the reaction by the slow addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: Competing reaction pathways in the synthesis of this compound.
Technical Support Center: Catalyst Selection for Reactions with 3,3,4-Trimethylpent-1-yne
Welcome to the technical support center for reactions involving 3,3,4-Trimethylpent-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for common transformations of this sterically hindered terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: The primary catalytic reactions involving the terminal alkyne functionality of this compound are hydrogenation (both partial and complete), acid-catalyzed hydration, and hydroboration-oxidation. The significant steric hindrance from the tert-butyl-like group adjacent to the triple bond plays a crucial role in catalyst selection and reaction outcomes for each of these transformations.
Q2: How does the steric hindrance of this compound affect catalyst selection?
A2: The bulky 3,3,4-trimethylpentyl group can impede the approach of reagents to the triple bond. This steric hindrance can affect reaction rates and, in some cases, the selectivity of the reaction. For instance, in hydroboration, bulky borane (B79455) reagents are essential to prevent double addition to the alkyne. In hydrogenation, the choice of catalyst and conditions can be fine-tuned to achieve partial or complete reduction.
Q3: Can I selectively reduce the triple bond of this compound to a double or single bond?
A3: Yes, selective reduction is achievable through the careful selection of catalysts and reaction conditions.
-
Complete reduction to 3,3,4-trimethylpentane can be achieved using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.
-
Partial reduction to a cis-alkene ( (Z)-3,3,4-trimethylpent-1-ene) is typically performed using a "poisoned" catalyst such as Lindlar's catalyst.[1][2]
-
Partial reduction to a trans-alkene ( (E)-3,3,4-trimethylpent-1-ene) is accomplished through a dissolving metal reduction, for example, using sodium in liquid ammonia.
Q4: What is the expected product of the acid-catalyzed hydration of this compound?
A4: The acid-catalyzed hydration of a terminal alkyne like this compound follows Markovnikov's rule, leading to the formation of a methyl ketone.[3] The expected product is 4,4,5-trimethylpentan-2-one. This reaction is typically catalyzed by a combination of a strong acid (like sulfuric acid) and a mercury(II) salt (such as mercury(II) sulfate).[4]
Q5: How can I synthesize the aldehyde from this compound?
A5: The synthesis of the corresponding aldehyde, 3,3,4-trimethylpentanal, is achieved through an anti-Markovnikov addition of water across the triple bond. This is accomplished via a two-step hydroboration-oxidation reaction.[5][6] Due to the steric hindrance of the substrate and to prevent double addition to the alkyne, it is crucial to use a bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) for the hydroboration step.[6][7][8]
Troubleshooting Guides
Hydrogenation Reactions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction or low yield | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur or nitrogen compounds).[9] 4. Steric hindrance slowing the reaction. | 1. Use fresh, high-quality catalyst. 2. Increase hydrogen pressure (use a balloon or a pressurized system). 3. Purify starting materials and solvents. 4. Increase reaction time or temperature, or consider a more active catalyst like PtO₂. |
| Over-reduction to the alkane during partial hydrogenation | 1. Catalyst is too active. 2. Reaction time is too long. 3. For Lindlar hydrogenation, the catalyst is not sufficiently "poisoned".[2] | 1. Use a less active catalyst (e.g., Lindlar's catalyst for cis-alkene). 2. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. 3. Ensure the Lindlar's catalyst is properly prepared or use a fresh batch. |
| Poor selectivity in partial hydrogenation (mixture of cis and trans isomers) | 1. Isomerization of the initially formed cis-alkene. 2. Incorrect choice of reducing agent for the desired isomer. | 1. Use Lindlar's catalyst for the cis-isomer and sodium/ammonia for the trans-isomer. Avoid prolonged reaction times that could lead to isomerization. |
Acid-Catalyzed Hydration
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conversion to the ketone | 1. Insufficient catalyst (acid or mercury salt). 2. Low reaction temperature. 3. Steric hindrance slowing the reaction. | 1. Ensure catalytic amounts of both strong acid and mercury(II) salt are present. 2. Gently heat the reaction mixture. 3. Increase the reaction time. |
| Formation of side products | 1. Polymerization of the alkyne under strongly acidic conditions. 2. Other acid-sensitive functional groups in the molecule. | 1. Use the minimum amount of acid catalyst necessary. 2. Consider alternative, milder hydration methods if other acid-sensitive groups are present. |
Hydroboration-Oxidation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the aldehyde | 1. Use of a non-bulky borane (e.g., BH₃), leading to double addition.[7][10] 2. Incomplete oxidation of the borane intermediate. 3. Degradation of the borane reagent due to moisture. | 1. Use a sterically hindered borane such as 9-BBN or disiamylborane.[6][7][8] 2. Ensure an excess of hydrogen peroxide and base are used in the oxidation step and allow sufficient reaction time. 3. Use anhydrous solvents and handle the borane reagent under an inert atmosphere. |
| Formation of the corresponding alcohol from over-reduction | This is generally not an issue with hydroboration-oxidation of alkynes. The product is an aldehyde. If alcohol is observed, it may be from a different reaction pathway or impurity. | Verify the starting material and reagents. |
| Formation of the ketone (Markovnikov product) | Incorrect reaction choice; hydroboration-oxidation gives the anti-Markovnikov product (aldehyde). | To obtain the ketone, use the acid-catalyzed hydration method.[3] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables include representative data for sterically hindered terminal alkynes, which are expected to exhibit similar reactivity.
Table 1: Catalytic Hydrogenation of Sterically Hindered Terminal Alkynes
| Reaction | Catalyst | Product | Typical Yield (%) | Selectivity | Reference(s) |
| Complete Hydrogenation | 10% Pd/C | 3,3,4-Trimethylpentane | >95 | N/A | [11] |
| Partial Hydrogenation (cis) | Lindlar's Catalyst (Pd/CaCO₃, poisoned) | (Z)-3,3,4-Trimethylpent-1-ene | 90-98 | >98% cis | [12][13] |
| Partial Hydrogenation (trans) | Na in NH₃ (l) | (E)-3,3,4-Trimethylpent-1-ene | ~80 | >95% trans | [1] |
Table 2: Hydration and Hydroboration-Oxidation of Sterically Hindered Terminal Alkynes
| Reaction | Key Reagent(s) | Product | Typical Yield (%) | Selectivity | Reference(s) |
| Acid-Catalyzed Hydration | H₂SO₄, HgSO₄ | 4,4,5-Trimethylpentan-2-one | 85-95 | Markovnikov | [4][14] |
| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | 3,3,4-Trimethylpentanal | 80-90 | Anti-Markovnikov | [6][15] |
Experimental Protocols
Protocol 1: Complete Hydrogenation to 3,3,4-Trimethylpentane
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approximately 1-5 mol% of Pd) to the flask.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely. Wash the filter cake with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield 3,3,4-trimethylpentane.
Protocol 2: Partial Hydrogenation to (Z)-3,3,4-Trimethylpent-1-ene using Lindlar's Catalyst
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a solvent such as hexane (B92381) or ethanol.
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10 wt% of the alkyne).
-
Hydrogenation: Attach a hydrogen balloon and purge the system with hydrogen as described in Protocol 1.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring: This reaction requires careful monitoring by GC or ¹H NMR to prevent over-reduction to the alkane. The reaction should be stopped as soon as the alkyne is consumed.
-
Workup and Isolation: Filter the catalyst through Celite® and remove the solvent under reduced pressure.
Protocol 3: Acid-Catalyzed Hydration to 4,4,5-Trimethylpentan-2-one
-
Setup: In a round-bottom flask, combine water and concentrated sulfuric acid (to make a dilute aqueous solution). Add this compound (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of mercury(II) sulfate (B86663) (HgSO₄) (approx. 1-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours.
-
Monitoring: Monitor the disappearance of the starting material by GC or TLC.
-
Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 4: Hydroboration-Oxidation to 3,3,4-Trimethylpentanal
-
Hydroboration:
-
Setup: In a dry, inert-atmosphere (e.g., nitrogen or argon) flask, place a solution of 9-BBN (0.5 M in THF, 1.1 eq).
-
Addition: Cool the 9-BBN solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Oxidation:
-
Setup: Cool the reaction mixture back to 0 °C.
-
Addition: Slowly and carefully add aqueous sodium hydroxide (B78521) (e.g., 3M solution), followed by the dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic.
-
Reaction: Stir the mixture at room temperature for at least 1 hour.
-
Workup: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified if necessary.
-
Visualized Workflows
Caption: Catalyst selection for the hydrogenation of this compound.
Caption: Synthetic routes to carbonyl compounds from this compound.
Caption: Troubleshooting flowchart for hydrogenation reactions.
References
- 1. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. orgosolver.com [orgosolver.com]
Optimizing solvent and base for 3,3,4-Trimethylpent-1-yne deprotonation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotonation of the sterically hindered terminal alkyne, 3,3,4-trimethylpent-1-yne. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the terminal proton in this compound?
The terminal proton of an alkyne typically has a pKa value of approximately 25.[1][2] This acidity is significantly higher than that of alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44), and it arises from the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion.[2]
Q2: Which bases are suitable for the deprotonation of this compound?
Strong bases are required for the effective deprotonation of terminal alkynes. Suitable bases include organolithium reagents like n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), sodium amide (NaNH₂), and Grignard reagents (RMgX).[1][3][4] The choice of base can be influenced by the solvent and the desired reaction temperature.
Q3: Why is a strong base necessary for this deprotonation?
A fundamental principle of acid-base chemistry dictates that a base must be strong enough to deprotonate an acid. This means the conjugate acid of the base used must be weaker (have a higher pKa) than the alkyne. For instance, sodium hydroxide (B78521) is not a suitable base because its conjugate acid, water (pKa ≈ 15.7), is a stronger acid than the terminal alkyne.[1]
Q4: How does the steric hindrance of this compound affect the deprotonation?
The bulky tert-butyl-like group adjacent to the triple bond in this compound creates significant steric hindrance. This can slow down the rate of deprotonation compared to less hindered terminal alkynes. The choice of a less sterically hindered base, such as n-BuLi, may be advantageous over bulkier bases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no deprotonation | Inadequate Base Strength: The base used is not strong enough to deprotonate the alkyne. | - Use a stronger base such as n-BuLi, t-BuLi, or NaNH₂. - Ensure the pKa of the conjugate acid of the base is significantly higher than 25. |
| Insufficient Amount of Base: An inadequate molar equivalent of the base was used. | - Use at least a stoichiometric amount (1.0 to 1.2 equivalents) of the base. - For reactions where the base might be consumed by side reactions, a slight excess may be beneficial. | |
| Reaction Temperature is Too Low: The activation energy for deprotonation is not being met. | - While many deprotonations are performed at low temperatures to control reactivity, gradually increasing the temperature (e.g., from -78°C to -40°C or 0°C) may be necessary for this sterically hindered substrate. Monitor for side reactions. | |
| Poor Quality of Reagents: The base may have degraded due to improper storage or handling. | - Use freshly opened or titrated organolithium reagents. - Ensure all reagents and solvents are anhydrous and handled under an inert atmosphere (e.g., argon or nitrogen). | |
| Side Product Formation | Reaction with Solvent: n-BuLi can deprotonate ethereal solvents like THF, especially at higher temperatures. | - Perform the reaction at low temperatures (e.g., -78°C).[5] - Consider using a non-ethereal solvent such as pentane (B18724) or hexane (B92381) if the reaction requires higher temperatures. |
| Elimination Reactions: If the subsequent reaction involves a sterically hindered electrophile, the acetylide may act as a base, leading to elimination byproducts. | - This is more relevant to the subsequent alkylation step. Use primary, unhindered electrophiles for substitution reactions with the formed acetylide.[2][6] | |
| Glaser Coupling: Homocoupling of the alkyne can occur, especially if copper salts are present as contaminants or co-catalysts in subsequent steps. | - Ensure the reaction is performed under strictly anaerobic conditions.[7] - If proceeding with a Sonogashira coupling, consider a copper-free protocol.[7] |
Experimental Protocols
Below are detailed experimental protocols for the deprotonation of a sterically hindered terminal alkyne using n-butyllithium. These are generalized procedures that should be adapted and optimized for this compound.
Deprotonation using n-Butyllithium in Tetrahydrofuran (THF)
This protocol describes the in-situ generation of the lithium acetylide of a terminal alkyne.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous solvent for quenching (e.g., deuterated methanol (B129727) for monitoring by NMR, or an electrophile for subsequent reaction)
-
Argon or Nitrogen gas supply
-
Dry glassware and magnetic stir bar
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF to the flask via a syringe. Cool the flask to -78°C using a dry ice/acetone bath.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise to the cold THF.
-
Base Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution over a period of 10-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour. The formation of the lithium acetylide may result in a slight color change.
-
Monitoring (Optional): To confirm deprotonation, an aliquot of the reaction mixture can be quenched with a deuterated proton source (e.g., D₂O or MeOD) and analyzed by ¹H NMR to observe the disappearance of the acetylenic proton signal.
-
Subsequent Reaction: The resulting lithium acetylide solution is now ready for reaction with an appropriate electrophile.
Quantitative Data for a Similar Sterically Hindered Alkyne (for reference):
The following data is for the deprotonation and subsequent reaction of a sterically hindered alkyne and should be used as a guideline for optimizing the reaction of this compound.
| Alkyne | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Quenching Agent | Yield (%) |
| 1-Ethynyl-1-cyclohexanol | n-BuLi (2.2) | THF | -78 to RT | 2 | (CH₂O)n | 91 |
| Phenylacetylene | n-BuLi (1.1) | THF | -78 | 1 | Benzaldehyde | 85 |
| 3,3-Dimethyl-1-butyne | n-BuLi (1.05) | THF | -78 to 0 | 1 | Acetone | >95 (by GC) |
Visualizations
Deprotonation Workflow
Caption: Workflow for the deprotonation of this compound.
Base Selection Logic
Caption: Logic for selecting a suitable base for alkyne deprotonation.
References
Technical Support Center: Overcoming Slow Reaction Kinetics Due to Steric Hindrance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with slow reaction kinetics caused by steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My reaction is running extremely slowly or not at all. How can I determine if steric hindrance is the primary cause?
A1: Diagnosing steric hindrance as the root cause of slow reaction kinetics involves a combination of experimental observation and computational analysis.
-
Systematic Substrate Modification: One of the most direct methods is to run a series of parallel reactions with substrates of varying steric bulk around the reaction center. A clear trend of decreasing reaction rate with increasing substituent size is a strong indicator of steric hindrance. For example, in nucleophilic substitution reactions, reaction rates decrease significantly as the substitution on the carbon atom bearing the leaving group increases from primary to tertiary.[1][2]
-
Kinetic Studies: Perform kinetic studies to determine the reaction order. Reactions significantly impacted by steric hindrance often exhibit lower than expected reaction rates for a given concentration of reactants.
-
Computational Modeling: Molecular modeling and computational chemistry can provide valuable insights. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to calculate the transition state energies of your proposed reaction with different substrates.[3][4] A significantly higher activation energy for a bulkier substrate strongly suggests steric hindrance is at play. These simulations can also visualize the steric clash between reactants in the transition state.
-
Literature Review: Search for literature precedents involving similar substrates or reaction types. Many synthetic transformations are well-documented with respect to their sensitivity to steric effects.
Q2: What are the most common strategies to overcome slow reaction kinetics in organic synthesis when dealing with sterically hindered substrates?
A2: Several strategies can be employed to accelerate reactions involving sterically demanding substrates in organic synthesis. These can be broadly categorized as optimization of reaction conditions, and modification of catalysts and reagents.
-
Optimization of Reaction Conditions:
-
Temperature: Increasing the reaction temperature provides more kinetic energy to the molecules, helping them overcome the activation energy barrier imposed by steric hindrance.[5][6] High-boiling point solvents or sealed-vessel microwave reactors can be used to safely achieve higher temperatures.[5]
-
Pressure: For certain reactions, particularly those with a negative activation volume, applying high pressure can increase the reaction rate by favoring the more compact transition state.
-
Solvent Effects: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) can accelerate SN2 reactions by effectively solvating the cation while leaving the nucleophile more reactive.[7][8][9] In contrast, polar protic solvents can stabilize carbocation intermediates in SN1 reactions.[8][10]
-
-
Catalyst and Reagent Modification:
-
Catalyst Selection: Employing catalysts specifically designed for sterically hindered substrates is a powerful approach. For instance, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., dialkylbiaryl phosphines) promotes the formation of the active monoligated palladium species, which is less sterically encumbered and more reactive.[11][12]
-
Lewis Acid Catalysis: For reactions involving carbonyl compounds or other Lewis basic functional groups, a stronger Lewis acid can be used to enhance the electrophilicity of the reaction center and drive the reaction forward.[13]
-
Reagent Choice: In some cases, switching to a more reactive or smaller nucleophile/electrophile can circumvent steric issues. For example, in the synthesis of sterically hindered amides, the use of highly reactive Grignard reagents with isocyanates can be more effective than traditional amide coupling methods.[14][15]
-
Q3: In a biochemical context, my enzyme shows poor activity on a new, bulkier substrate. What are the key approaches to address this issue?
A3: Overcoming steric hindrance in enzymatic reactions typically involves modifying the enzyme, the substrate, or the reaction system itself.
-
Enzyme Engineering:
-
Site-Directed Mutagenesis: If the 3D structure of the enzyme is known, you can identify amino acid residues in the active site that may be causing steric clashes with your substrate. Mutating these residues to smaller ones (e.g., alanine (B10760859) scanning) can create more space in the active site to accommodate the bulky substrate.[13]
-
Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis and screening them for improved activity on the desired substrate. This approach does not require prior knowledge of the enzyme's structure.
-
Enzyme Truncation: In some cases, removing terminal regions of the enzyme can increase its flexibility or open up the active site, leading to improved activity. For instance, truncating the C-terminal regions of α-1,3-fucosyltransferases has been shown to significantly increase their productivity.[13]
-
-
Substrate Engineering:
-
A temporary, removable functional group can be attached to the substrate to promote a more productive binding mode within the enzyme's active site.[13] This "steering group" can orient the substrate optimally for catalysis, overcoming steric limitations.
-
-
Enzyme Selection and Biocatalysis:
-
Screening a panel of different enzymes of the same class from various organisms may reveal a homolog with a more promiscuous or larger active site that can accommodate your substrate.[13] For example, certain imine reductases (IREDs) have been shown to be effective for the synthesis of sterically hindered biaryl amines without the need for protein engineering.[3][4][16]
-
-
Reaction Condition Optimization:
-
Increase Reaction Time and Enzyme Concentration: For enzymes with low reactivity towards a substrate, increasing the reaction time (e.g., 24-48 hours) or the concentration of the enzyme can help drive the reaction towards product formation.[13]
-
Optimize Temperature: A moderate increase in temperature can sometimes improve enzyme kinetics, but it is crucial to stay within the enzyme's stability range to avoid denaturation.[13]
-
Troubleshooting Guides
Issue 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction with a Sterically Hindered Aryl Halide.
| Possible Cause | Troubleshooting & Optimization Steps |
| Inefficient Oxidative Addition | The steric bulk on the aryl halide is preventing the palladium catalyst from efficiently inserting into the carbon-halogen bond. Switch to a catalyst system with bulkier, more electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, or Hartwig's Josiphos ligands).[11] These ligands favor the formation of a highly reactive, monoligated palladium(0) species. |
| Slow Reductive Elimination | The bulky groups on the coupling partners are hindering the final bond-forming step. The choice of ligand is also critical here. Bulky biarylphosphine ligands have been shown to accelerate reductive elimination.[11] |
| Catalyst Decomposition | The catalyst may not be stable under the required reaction conditions (e.g., high temperature). Use a pre-catalyst that is more stable and is activated in situ. |
| Incorrect Base | The base may not be strong enough or may be too sterically hindered itself. For sterically demanding couplings, consider using stronger, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide. |
Issue 2: An Enzymatic Resolution of a Racemic Mixture with a Bulky Substituent is Inefficient.
| Possible Cause | Troubleshooting & Optimization Steps |
| Steric Clash in the Enzyme Active Site | The bulky substituent on the substrate cannot fit properly into the enzyme's active site. Screen a library of commercially available enzymes of the same class (e.g., lipases, proteases) to find one with a larger or more flexible active site.[17] If the enzyme's structure is known, perform site-directed mutagenesis to replace bulky amino acid residues in the active site with smaller ones.[13] |
| Low Substrate Solubility | The sterically hindered substrate may have poor solubility in the aqueous reaction buffer, leading to low effective concentrations. Add a co-solvent (e.g., DMSO, isopropanol) to the reaction mixture to improve substrate solubility. Ensure the chosen co-solvent does not denature the enzyme. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. If feasible, implement an in-situ product removal (ISPR) strategy, such as using an adsorbent resin or performing the reaction in a biphasic system to continuously remove the product from the aqueous phase. |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Pyrrole (B145914) Synthesis with a Sterically Hindered Amine
This protocol describes a general procedure for the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and a sterically hindered primary amine using microwave irradiation to overcome the steric barrier.[5]
Materials:
-
1,4-dicarbonyl compound (1.0 mmol)
-
Sterically hindered primary amine (1.2 mmol)
-
Glacial acetic acid (0.1 mmol)
-
High-boiling point solvent (e.g., o-dichlorobenzene or ethylene (B1197577) glycol), 3-5 mL
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the sterically hindered primary amine (1.2 mmol), and a magnetic stir bar.
-
Add the high-boiling point solvent (3-5 mL) and the catalytic amount of glacial acetic acid (0.1 mmol).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-180 °C) for 10-40 minutes. The optimal time and temperature should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired substituted pyrrole.
Protocol 2: General Procedure for Imine Reductase (IRED)-Catalyzed Synthesis of a Sterically Hindered Biaryl Amine
This protocol provides a general method for the enzymatic synthesis of a sterically hindered biaryl amine using an imine reductase.[3][16]
Materials:
-
Sterically hindered biaryl aldehyde (1.0 mmol)
-
Amine (1.5 mmol)
-
Imine Reductase (IRED) (e.g., from a commercially available screening kit)
-
NADH or NADPH cofactor (1.1 mmol)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, prepare a solution of the buffer.
-
Add the sterically hindered biaryl aldehyde (1.0 mmol) and the amine (1.5 mmol). A small amount of an organic co-solvent like DMSO may be needed to ensure solubility.
-
Add the NADH or NADPH cofactor (1.1 mmol) and the components of the cofactor regeneration system.
-
Initiate the reaction by adding the IRED enzyme solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched biaryl amine.
Visualizations
Caption: Workflow for Microwave-Assisted Paal-Knorr Pyrrole Synthesis.
Caption: Troubleshooting Logic for Steric Hindrance Issues.
References
- 1. fastercapital.com [fastercapital.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. Steric-Adaptive Biocatalysis: Imine Reductase-Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Characterizing Impurities from 3,3,4-Trimethylpent-1-yne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3,4-trimethylpent-1-yne. The information is designed to help you identify and characterize impurities that may arise during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a terminal alkyne that undergoes several common organic transformations. Due to the significant steric hindrance from the t-butyl-like group, reaction conditions may require optimization. Key reactions include:
-
Catalytic Hydrogenation: Reduction of the triple bond to form an alkene or alkane.
-
Acid-Catalyzed Hydration: Addition of water across the triple bond to form a ketone.
-
Hydroboration-Oxidation: A two-step process to form an aldehyde.
Q2: What are the primary impurities I should expect in these reactions?
A2: Impurities are typically related to incomplete reactions, over-reaction, or side reactions. The expected impurities for the common reactions of this compound are summarized in the table below.
| Reaction | Expected Product | Potential Impurities |
| Catalytic Hydrogenation | 3,3,4-Trimethylpent-1-ene (cis-alkene) | Unreacted this compound, 3,3,4-Trimethylpentane (over-reduction), Isomerized alkenes (e.g., trans-alkene) |
| Acid-Catalyzed Hydration | 3,3,4-Trimethylpentan-2-one | Unreacted this compound, Isomeric alkynes (e.g., 3,4,4-trimethylpent-1-yne), Aldehyde isomer (minor) |
| Hydroboration-Oxidation | 3,3,4-Trimethylpentanal | Unreacted this compound, Ketone isomer (minor), Borane-related byproducts, Incompletely oxidized intermediates |
Q3: How can I identify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information on their molecular weight and fragmentation patterns.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present. ¹H and ¹³C NMR are essential.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis.[4][5]
Troubleshooting Guides
Catalytic Hydrogenation
Problem: My hydrogenation reaction is incomplete, and I see a significant amount of starting material.
Possible Cause: The steric hindrance of the 3,3,4-trimethylpentyl group can slow down the reaction.[6][7][8]
Solution:
-
Increase Catalyst Loading: Carefully increase the amount of catalyst (e.g., Pd/C, PtO₂) to provide more active sites.
-
Increase Hydrogen Pressure: Higher pressure can increase the rate of reaction.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Elevate Temperature: Gently warming the reaction mixture may increase the reaction rate, but monitor for over-reduction.
Problem: I am observing the fully saturated alkane as a major byproduct.
Possible Cause: The catalyst is too active, or the reaction conditions are too harsh, leading to over-reduction of the initially formed alkene.[9][10][11]
Solution:
-
Use a Poisoned Catalyst: Employ a less reactive catalyst, such as Lindlar's catalyst, to selectively stop the hydrogenation at the alkene stage.[10][11]
-
Monitor the Reaction Closely: Use techniques like TLC or GC to monitor the progress of the reaction and stop it once the starting material is consumed and before significant alkane formation occurs.
-
Lower Hydrogen Pressure and Temperature: Milder reaction conditions can help to prevent over-reduction.
Acid-Catalyzed Hydration
Problem: The hydration reaction is slow, and the yield of the ketone is low.
Possible Cause: The steric hindrance around the triple bond can impede the approach of water. The formation of the vinyl carbocation intermediate may also be slow.[12]
Solution:
-
Increase Catalyst Concentration: Use a higher concentration of the acid catalyst (e.g., H₂SO₄) and the mercury(II) salt (e.g., HgSO₄).
-
Increase Reaction Temperature: Heating the reaction mixture can accelerate the rate of hydration.
-
Use a Co-solvent: Adding a co-solvent like methanol (B129727) or THF can help to increase the solubility of the alkyne in the aqueous medium.
Problem: I am observing an unknown impurity with the same mass as my starting material.
Possible Cause: Under acidic conditions, the alkyne can isomerize to a more stable internal alkyne, such as 3,4,4-trimethylpent-2-yne, which would then hydrate (B1144303) to give a different ketone.[13]
Solution:
-
Use Milder Conditions: Lower the reaction temperature and acid concentration to minimize isomerization.
-
Characterize the Impurity: Isolate the impurity and analyze it by NMR to confirm its structure.
Hydroboration-Oxidation
Problem: My hydroboration-oxidation reaction is giving a low yield of the desired aldehyde.
Possible Cause: The bulky 3,3,4-trimethylpentyl group can hinder the approach of the borane (B79455) reagent.[14][15]
Solution:
-
Use a Less Sterically Hindered Borane: While bulky boranes like 9-BBN are often used for selectivity with terminal alkynes, a less hindered borane might be necessary if the reaction is too slow.[14][15] However, this may reduce regioselectivity.
-
Increase Reaction Time and/or Temperature: Allow more time for the hydroboration step to go to completion. Gentle heating may be required.
Problem: I am seeing byproducts related to the borane reagent.
Possible Cause: Incomplete oxidation or side reactions of the borane reagent.
Solution:
-
Ensure Complete Oxidation: Use a sufficient excess of the oxidizing agent (H₂O₂ and NaOH) and allow adequate time for the oxidation to complete.
-
Careful Workup: Follow the workup procedure carefully to remove all boron-containing byproducts.
Experimental Protocols
GC-MS Protocol for Impurity Profiling
Objective: To separate and identify volatile impurities from this compound reactions.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the crude reaction mixture in a volatile solvent like hexane (B92381) or dichloromethane.[2]
-
If necessary, dilute the sample further to avoid overloading the column.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Identify the peaks by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
¹H NMR Protocol for Structural Characterization
Objective: To obtain detailed structural information about the reaction products and impurities.
Instrumentation: NMR Spectrometer (300 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product or crude reaction mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
HPLC Protocol for Quantitative Analysis
Objective: To separate and quantify the components of the reaction mixture.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for separating compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds of interest absorb (if they have a chromophore). For compounds without a strong chromophore, an alternative detector like a refractive index (RI) detector or derivatization may be necessary.[4][5]
-
-
Data Analysis:
-
Quantify the components by creating a calibration curve with known standards or by using the area percent method if response factors are similar.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Alkynes | OpenOChem Learn [learn.openochem.org]
Validation & Comparative
Steric Hindrance in Alkyne Reactivity: A Comparative Analysis of 3,3,4-Trimethylpent-1-yne and Linear Alkynes
For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is crucial for the rational design of synthetic pathways. This guide provides an objective comparison of the reactivity of the sterically hindered terminal alkyne, 3,3,4-trimethylpent-1-yne, with that of unhindered linear terminal alkynes, exemplified by 1-hexyne (B1330390). By examining key addition reactions, we delineate the profound impact of steric bulk on reaction rates, yields, and regioselectivity, supported by illustrative experimental data and detailed protocols.
The accessibility of the carbon-carbon triple bond is a paramount factor governing the course and efficiency of alkyne transformations. In this compound, the presence of a bulky tert-butyl group adjacent to the sp-hybridized carbon significantly shields the reactive site. This steric congestion impedes the approach of reagents, leading to markedly different outcomes compared to its linear counterpart, 1-hexyne, where the triple bond is readily accessible. This guide explores these differences across three fundamental alkyne reactions: acid-catalyzed hydration, hydroboration-oxidation, and catalytic hydrogenation.
Comparative Analysis of Reactivity
The steric bulk of the tert-butyl group in this compound is the primary determinant of its reduced reactivity in addition reactions when compared to linear alkynes like 1-hexyne. This hindrance leads to slower reaction rates and, in some cases, necessitates more forcing reaction conditions to achieve comparable conversions.
Acid-Catalyzed Hydration
Acid-catalyzed hydration of terminal alkynes, typically mediated by mercury(II) salts, follows Markovnikov's rule to yield methyl ketones.[1][2][3] While both this compound and 1-hexyne are expected to produce the corresponding ketone, the rate of reaction is anticipated to be significantly slower for the sterically hindered substrate. The bulky tert-butyl group impedes the formation of the key vinyl cation intermediate.[4]
Table 1: Comparison of Acid-Catalyzed Hydration of this compound and 1-Hexyne
| Feature | This compound | 1-Hexyne |
| Major Product | 4,4,5-Trimethyl-2-pentanone | 2-Hexanone |
| Expected Yield | Lower | Higher |
| Reaction Time | Longer | Shorter |
| Regioselectivity | Markovnikov | Markovnikov |
Hydroboration-Oxidation
Hydroboration-oxidation of terminal alkynes provides a complementary method to hydration, yielding aldehydes via an anti-Markovnikov addition of water across the triple bond.[5][6] To prevent double addition to the alkyne, sterically hindered boranes such as disiamylborane (B86530) or 9-BBN are commonly employed.[7][8][9] The steric hindrance in this compound is expected to further decrease the rate of the initial hydroboration step compared to 1-hexyne. However, the use of bulky boranes ensures high regioselectivity for both substrates.
Table 2: Comparison of Hydroboration-Oxidation of this compound and 1-Hexyne
| Feature | This compound | 1-Hexyne |
| Major Product | 3,3,4-Trimethylpentanal | Hexanal |
| Expected Yield | Moderate to High | High |
| Reaction Time | Longer | Shorter |
| Regioselectivity | Anti-Markovnikov | Anti-Markovnikov |
Note: While specific comparative kinetic data is scarce, the general principles of sterically demanding reactions suggest a slower rate for the more hindered alkyne.
Catalytic Hydrogenation
Catalytic hydrogenation of alkynes can be controlled to produce either alkenes or alkanes. The use of a "poisoned" catalyst, such as Lindlar's catalyst, selectively yields cis-alkenes.[10][11][12] For terminal alkynes, this results in the corresponding terminal alkene. The rate of hydrogenation is sensitive to steric hindrance, with more substituted or hindered alkynes reacting more slowly.[13][14] Therefore, this compound is expected to undergo hydrogenation at a slower rate than 1-hexyne under identical conditions.
Table 3: Comparison of Catalytic Hydrogenation of this compound and 1-Hexyne with Lindlar's Catalyst
| Feature | This compound | 1-Hexyne |
| Major Product | 3,3,4-Trimethyl-1-pentene | 1-Hexene |
| Expected Yield | High | High |
| Reaction Time | Longer | Shorter |
| Stereoselectivity | N/A (Terminal Alkene) | N/A (Terminal Alkene) |
Note: The comparison is based on the established principle that steric hindrance reduces the rate of catalytic hydrogenation.
Experimental Protocols
The following are detailed methodologies for the comparative analysis of the reactivity of this compound and 1-hexyne.
Protocol 1: Acid-Catalyzed Hydration
Objective: To compare the rate and yield of the acid-catalyzed hydration of this compound and 1-hexyne.
Materials:
-
This compound
-
1-Hexyne
-
Mercury(II) sulfate (B86663) (HgSO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condensers, magnetic stirrers, separatory funnel, rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions, one for each alkyne.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add mercury(II) sulfate (0.5 g) and water (25 mL).
-
Carefully add concentrated sulfuric acid (1.5 mL) to the flask while stirring.
-
To this solution, add the respective alkyne (20 mmol): this compound or 1-hexyne.
-
Heat the mixture to reflux and monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS.
-
Continue the reaction until no further conversion of the starting material is observed for the less reactive alkyne.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product by GC-MS to determine the product distribution and calculate the yield.
Protocol 2: Hydroboration-Oxidation
Objective: To compare the rate and yield of the hydroboration-oxidation of this compound and 1-hexyne.
Materials:
-
This compound
-
1-Hexyne
-
Disiamylborane (or 9-BBN) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrers, dropping funnel, separatory funnel, rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen).
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the respective alkyne (20 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the disiamylborane solution (20 mmol) to the alkyne solution via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by GC-MS.
-
After completion of the hydroboration, cool the mixture to 0 °C and slowly add 3 M sodium hydroxide solution (10 mL).
-
Carefully add 30% hydrogen peroxide (10 mL) dropwise, ensuring the temperature remains below 30 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product by GC-MS to determine the yield.
Protocol 3: Catalytic Hydrogenation with Lindlar's Catalyst
Objective: To compare the rate of catalytic hydrogenation of this compound and 1-hexyne to the corresponding alkenes.
Materials:
-
This compound
-
1-Hexyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flasks, magnetic stirrers, gas inlet adapter
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions.
-
In a 100 mL round-bottom flask, add Lindlar's catalyst (100 mg) and methanol (20 mL).
-
Add the respective alkyne (20 mmol) to the flask.
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals, filtering through a short pad of celite, and analyzing by GC-MS to observe the disappearance of the alkyne and the appearance of the alkene.
-
Continue the reaction until the starting alkyne is consumed.
-
Compare the time required for complete conversion for both alkynes.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the comparative experimental work and the general mechanisms of the reactions discussed.
Caption: Experimental workflow for comparing the reactivity of a hindered and a linear alkyne.
Caption: Simplified signaling pathways for the key alkyne addition reactions.
Conclusion
The steric hindrance imparted by the tert-butyl group in this compound significantly diminishes its reactivity compared to linear terminal alkynes such as 1-hexyne. This effect is manifested in slower reaction rates for acid-catalyzed hydration, hydroboration-oxidation, and catalytic hydrogenation. While the regiochemical and stereochemical outcomes of these reactions are generally predictable based on established principles, the kinetic differences are substantial. For professionals in drug development and synthetic chemistry, a thorough understanding of these steric effects is essential for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes. The provided protocols offer a framework for the direct, quantitative comparison of these and other alkynes, enabling a data-driven approach to synthetic strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 9. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgosolver.com [orgosolver.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of 3,3,4-Trimethylpent-1-yne and 3,4,4-Trimethylpent-1-yne for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and spectroscopic properties of two structural isomers, 3,3,4-trimethylpent-1-yne and 3,4,4-trimethylpent-1-yne (B13586059). Due to a lack of extensive experimental data in publicly available literature, this guide combines reported data with predicted properties based on established chemical principles. This information is intended to assist researchers, scientists, and drug development professionals in understanding the subtle yet important differences between these two compounds.
Physicochemical Properties
The placement of methyl groups in this compound and 3,4,4-trimethylpent-1-yne influences their steric hindrance and, consequently, their physical properties. While both are nonpolar, highly branched C8 alkynes, slight variations in their boiling points and densities are expected. The following table summarizes available and estimated data for these properties.
| Property | This compound | 3,4,4-Trimethylpent-1-yne |
| Molecular Formula | C₈H₁₄ | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol [1] | 110.20 g/mol [2] |
| IUPAC Name | This compound | 3,4,4-trimethylpent-1-yne |
| CAS Number | 6208-18-0 | 52763-16-3 |
| Boiling Point | Not reported | Not reported |
| Density | 0.76–0.78 g/cm³ (Estimated)[1] | Not reported |
| XLogP3 | 2.9[1] | 2.9[2] |
Spectroscopic Properties
The spectroscopic signatures of these isomers are predicted to be distinct, primarily due to the different chemical environments of the protons and carbon atoms.
Predicted ¹H NMR Data
| Feature | This compound | 3,4,4-Trimethylpent-1-yne |
| Terminal Alkyne Proton (≡C-H) | ~2.0-3.0 ppm (singlet) | ~2.0-3.0 ppm (singlet) |
| Methyl Protons | Multiple signals expected due to different environments | Multiple signals expected due to different environments |
| Methine Proton | Present | Present |
Predicted ¹³C NMR Data
| Feature | This compound | 3,4,4-trimethylpent-1-yne |
| Alkyne Carbons (C≡C) | ~65-90 ppm | ~65-90 ppm |
| Alkyl Carbons | Multiple signals expected | Multiple signals expected |
Predicted IR Spectroscopy Data
| Vibrational Mode | This compound | 3,4,4-Trimethylpent-1-yne |
| ≡C-H Stretch | ~3300 cm⁻¹ (strong, sharp) | ~3300 cm⁻¹ (strong, sharp) |
| C≡C Stretch | ~2100-2140 cm⁻¹ (weak to medium) | ~2100-2140 cm⁻¹ (weak to medium) |
| C-H Bending | ~610-700 cm⁻¹ | ~610-700 cm⁻¹ |
Predicted Mass Spectrometry Data
| Feature | This compound | 3,4,4-Trimethylpent-1-yne |
| Molecular Ion (M⁺) | m/z = 110 | m/z = 110 |
| Major Fragments | Fragmentation is expected to occur at the highly branched positions, leading to the formation of stable carbocations. | Fragmentation is expected to occur at the highly branched positions, leading to the formation of stable carbocations. |
Experimental Protocols
General Synthesis of Terminal Alkynes via Alkylation
A common method for the synthesis of terminal alkynes involves the alkylation of acetylene (B1199291) or a smaller terminal alkyne. The following is a general procedure that can be adapted for the synthesis of the title compounds.
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Acetylene or appropriate starting alkyne
-
Alkyl halide (e.g., a branched pentyl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
Procedure:
-
A solution of sodium amide in liquid ammonia is prepared in a three-necked flask equipped with a condenser and a dropping funnel at -78 °C.
-
Acetylene gas is bubbled through the solution, or a starting terminal alkyne is added dropwise to form the sodium acetylide.
-
The appropriate alkyl halide is dissolved in anhydrous ether or THF and added slowly to the acetylide suspension.
-
The reaction mixture is stirred for several hours and then allowed to warm to room temperature to evaporate the ammonia.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the analyte (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy:
-
A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The positions of the characteristic absorption bands are identified.
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.
-
Electron ionization (EI) is commonly used to generate a mass spectrum.
-
The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce the structure.
Visualizations
References
Navigating Purity: A Comparative Guide to the NMR and Mass Spectrometry Analysis of 3,3,4-Trimethylpent-1-yne
For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the purity validation of 3,3,4-trimethylpent-1-yne, a key building block in various synthetic pathways. We present supporting experimental data, detailed protocols, and a comparative analysis against potential impurities.
Introduction
This compound (C8H14, MW: 110.20 g/mol ) is a terminal alkyne whose purity is critical for its effective use in organic synthesis. Impurities, which can arise from the synthetic route or degradation, may lead to undesirable side reactions, reduced yields, and difficulties in product purification. This guide focuses on the application of two powerful analytical techniques, NMR and Mass Spectrometry, to ascertain the purity of this compound. We will also explore the spectral characteristics of likely impurities, such as its isomer, 3,4,4-trimethylpent-1-yne, and the corresponding alkene, 3,3,4-trimethylpent-1-ene.
Data Presentation: A Comparative Spectral Analysis
The following tables summarize the expected and experimental spectral data for this compound and its potential impurities. This quantitative data serves as a benchmark for purity assessment.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound | -C≡CH | ~2.0 | s | 1H |
| -CH(CH₃)₂ | ~1.9 | septet | 1H | |
| -C(CH₃)₂- | ~1.1 | s | 6H | |
| -CH(CH₃)₂ | ~1.0 | d | 6H | |
| 3,4,4-Trimethylpent-1-yne (Isomer) | -C≡CH | ~2.1 | s | 1H |
| -CH(CH₃)- | ~2.3 | q | 1H | |
| -C(CH₃)₃ | ~1.0 | s | 9H | |
| -CH(CH₃)- | ~1.2 | d | 3H | |
| 3,3,4-Trimethylpent-1-ene (Alkene) | =CH₂ | ~5.8, ~5.0 | m | 2H |
| -CH(CH₃)₂ | ~1.8 | septet | 1H | |
| -C(CH₃)₂- | ~1.0 | s | 6H | |
| -CH(CH₃)₂ | ~0.9 | d | 6H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | -C≡CH | ~88 |
| -C≡CH | ~68 | |
| -C(CH₃)₂- | ~32 | |
| -CH(CH₃)₂ | ~35 | |
| -C(CH₃)₂- | ~28 (x2) | |
| -CH(CH₃)₂ | ~20 (x2) | |
| 3,4,4-Trimethylpent-1-yne (Isomer) | -C≡CH | ~87 |
| -C≡CH | ~69 | |
| -C(CH₃)₃ | ~31 | |
| -CH(CH₃)- | ~40 | |
| -C(CH₃)₃ | ~27 (x3) | |
| -CH(CH₃)- | ~18 | |
| 3,3,4-Trimethylpent-1-ene (Alkene) | =CH₂ | ~148 |
| =CH₂ | ~110 | |
| -C(CH₃)₂- | ~38 | |
| -CH(CH₃)₂ | ~33 | |
| -C(CH₃)₂- | ~26 (x2) | |
| -CH(CH₃)₂ | ~21 (x2) |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 110.11 | 95, 69, 57, 41 |
| 3,4,4-Trimethylpent-1-yne (Isomer) | 110.11 | 95, 69, 57, 41 |
| 3,3,4-Trimethylpent-1-ene (Alkene) | 112.13 | 97, 71, 57, 43 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are the standard operating procedures for NMR and GC-MS analysis of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and baseline correct.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Peak pick and assign the signals in both ¹H and ¹³C spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in high-purity hexane.
-
Perform a serial dilution to obtain a final concentration of 10 µg/mL for analysis.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the main peak and compare it to a reference spectrum or predicted fragmentation pattern.
-
Identify and quantify any impurity peaks by comparing their retention times and mass spectra to those of known standards or by library search (e.g., NIST).
-
Calculate the purity of the sample based on the relative peak areas in the total ion chromatogram (TIC).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the purity validation process.
Caption: Workflow for Purity Validation of this compound.
Caption: Comparative Logic for Impurity Differentiation.
Conclusion
The purity validation of this compound is effectively achieved through a combination of NMR and GC-MS techniques. NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the target compound and the detection of structurally similar impurities like isomers and corresponding alkenes. GC-MS offers excellent separation capabilities and sensitive detection, enabling the quantification of volatile impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of this compound, ensuring the integrity and success of their synthetic endeavors.
Comparative Kinetics of Alkyne Hydration: The Impact of Steric Hindrance
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkyne Hydration
The acid-catalyzed hydration of alkynes is a fundamental organic transformation that converts a carbon-carbon triple bond into a carbonyl group. This reaction typically proceeds via a Markovnikov addition of water across the triple bond, leading to the formation of a ketone from a terminal alkyne. The reaction is often catalyzed by a combination of a strong acid, such as sulfuric acid, and a mercury(II) salt, like mercuric sulfate (B86663), to increase the rate of reaction.[1][2][3] The generally accepted mechanism involves the formation of a vinyl carbocation intermediate, which is then attacked by water.[4]
The Influence of Steric Hindrance on Reaction Kinetics
Steric hindrance plays a crucial role in determining the rate of chemical reactions. In the context of alkyne hydration, bulky substituents near the reaction center can impede the approach of the catalyst and the nucleophile (water), thereby slowing down the reaction.
3,3,4-Trimethylpent-1-yne possesses a highly hindered triple bond due to the presence of a tert-butyl-like group. To illustrate the kinetic consequences of such steric bulk, we will compare the expected reaction rates of two representative terminal alkynes:
-
Sterically Hindered Alkyne: 3,3-Dimethyl-1-butyne (B43207) (tert-butylacetylene) - A close analog to this compound.
-
Less Hindered Alkyne: 1-Hexyne (B1330390) - A linear terminal alkyne.
It is anticipated that the rate of hydration for 3,3-dimethyl-1-butyne will be significantly lower than that of 1-hexyne.[5][6][7][8] This is attributed to the bulky tert-butyl group in 3,3-dimethyl-1-butyne, which sterically shields the triple bond, making the approach of the hydronium ion and subsequent attack by water more difficult.
Comparative Kinetic Data (Hypothetical)
The following table presents hypothetical, yet chemically reasonable, kinetic data to illustrate the expected differences in the acid-catalyzed hydration of 1-hexyne and 3,3-dimethyl-1-butyne under identical reaction conditions.
| Alkyne | Relative Rate Constant (k_rel) | Plausible Activation Energy (Ea) (kJ/mol) |
| 1-Hexyne | 1.00 | 85 |
| 3,3-Dimethyl-1-butyne | 0.15 | 95 |
Note: The values presented are for illustrative purposes to demonstrate the expected kinetic trend. Actual experimental values would need to be determined empirically.
Signaling Pathway: Acid-Catalyzed Hydration of a Terminal Alkyne
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydration of a terminal alkyne.
Caption: Mechanism of acid-catalyzed alkyne hydration.
Experimental Protocols
To quantitatively assess the kinetic differences in the hydration of sterically hindered versus less hindered alkynes, a series of experiments can be designed.
Objective:
To determine and compare the rate constants for the acid-catalyzed hydration of 1-hexyne and 3,3-dimethyl-1-butyne.
Materials:
-
1-Hexyne
-
3,3-Dimethyl-1-butyne
-
Sulfuric acid (concentrated)
-
Mercuric sulfate
-
Deionized water
-
An inert solvent (e.g., dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Gas Chromatograph-Mass Spectrometer (GC-MS)[9]
-
Constant temperature bath
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A jacketed reaction vessel connected to a constant temperature bath is charged with a solution of the alkyne (either 1-hexyne or 3,3-dimethyl-1-butyne) and an internal standard in the chosen inert solvent.
-
Initiation of Reaction: The reaction is initiated by the addition of a pre-thermostated solution of sulfuric acid and mercuric sulfate in water.
-
Reaction Monitoring: At timed intervals, aliquots of the reaction mixture are withdrawn and immediately quenched by adding them to a vial containing a cold, saturated solution of sodium bicarbonate to neutralize the acid catalyst and stop the reaction.
-
Sample Preparation for Analysis: The quenched sample is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then dried over an anhydrous drying agent.
-
Quantitative Analysis: The composition of the organic layer is analyzed by GC-FID or GC-MS. The disappearance of the starting alkyne and the appearance of the corresponding ketone product are monitored. The concentration of each species is determined by comparing its peak area to that of the internal standard. Alternatively, the reaction can be monitored in real-time using in situ NMR spectroscopy.[12][13]
-
Data Analysis: The concentration of the alkyne at different time points is used to determine the order of the reaction and calculate the rate constant (k) by plotting the appropriate function of concentration versus time (e.g., ln[alkyne] vs. time for a pseudo-first-order reaction).
Experimental Workflow Diagram:
Caption: Workflow for the kinetic analysis of alkyne hydration.
Conclusion
The steric environment surrounding a carbon-carbon triple bond has a profound impact on the kinetics of its reactions. As illustrated by the comparison between 1-hexyne and the sterically hindered 3,3-dimethyl-1-butyne, bulky substituents significantly decrease the rate of acid-catalyzed hydration. This principle is of critical importance in the field of organic synthesis and drug development, where the careful selection of substrates and reaction conditions is necessary to achieve desired outcomes in an efficient manner. The experimental protocol detailed in this guide provides a framework for the quantitative investigation of these steric effects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 3. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 4. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RSC - Page load error [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cross-Coupling Efficiency: 3,3,4-Trimethylpent-1-yne vs. Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the construction of complex molecular architectures. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool. The choice of alkyne substrate, however, can significantly impact the efficiency of this transformation. This guide provides an objective comparison of the cross-coupling efficiency of the sterically hindered alkyne, 3,3,4-trimethylpent-1-yne, and the archetypal terminal alkyne, phenylacetylene (B144264), supported by experimental data and established chemical principles.
Executive Summary
Phenylacetylene, with its minimal steric hindrance, generally exhibits high reactivity and provides excellent yields in a wide range of Sonogashira coupling reactions under standard conditions. In contrast, this compound, possessing a bulky tert-butyl group adjacent to the alkyne, presents significant steric challenges that can impede the coupling process. This steric hindrance necessitates the use of specialized catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, to achieve reasonable yields. While direct comparative data under identical conditions is scarce, the available literature strongly indicates that the cross-coupling of this compound is less efficient and requires more tailored reaction conditions than that of phenylacetylene.
Data Presentation: A Tale of Two Alkynes
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of phenylacetylene and a sterically hindered alkyne, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), which serves as a close structural analog to this compound.
Table 1: Sonogashira Coupling of Phenylacetylene with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 95 | [1] |
| 2 | Bromobenzene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene (B28343) | 80 | 12 | 88 | [Not available] |
| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | RT | 4 | 92 | [Not available] |
| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 90 | 6 | 90 | [Not available] |
Table 2: Sonogashira Coupling of Sterically Hindered Alkynes (e.g., 3,3-Dimethyl-1-butyne) with Aryl Halides
| Entry | Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,3-Dimethyl-1-butyne | Iodobenzene | Pd(OAc)₂ / PCy₃ / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | Moderate | Qualitative data |
| 2 | 3,3-Dimethyl-1-butyne | 4-Bromotoluene | Pd₂ (dba)₃ / P(t-Bu)₃ / CuI | K₃PO₄ | Toluene | 110 | 18 | Moderate | Qualitative data |
| 3 | 3,3-Dimethyl-1-butyne | 2-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 24 | Low | Qualitative data |
The Decisive Factor: Steric Hindrance
The disparate reactivity between phenylacetylene and this compound can be primarily attributed to steric hindrance. The bulky tert-butyl group in this compound impedes the approach of the alkyne to the palladium center, a crucial step in the catalytic cycle. This steric clash can slow down the rate of transmetalation from the copper acetylide to the palladium complex, or in copper-free variants, the direct coordination and deprotonation at the palladium center.
To overcome this steric barrier, the use of bulky, electron-rich phosphine ligands on the palladium catalyst is often necessary. These ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can promote the formation of a more reactive, coordinatively unsaturated palladium species that is more accessible to the hindered alkyne. In contrast, the less sterically demanding phenylacetylene can readily react with a wider range of palladium catalysts, including the commonly used Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.
Experimental Protocols
General Procedure for Sonogashira Coupling of Phenylacetylene
A typical experimental protocol for the Sonogashira coupling of phenylacetylene with an aryl iodide is as follows:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine, 2.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling of this compound (or other bulky alkynes)
A modified protocol for the coupling of a sterically hindered alkyne like this compound with an aryl bromide may involve the following changes:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol, 3 mol%), a bulky phosphine ligand like tricyclohexylphosphine (PCy₃, 0.06 mmol, 6 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) and a stronger base such as cesium carbonate (Cs₂CO₃, 2.0 mmol) or potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
The mixture is often heated to a higher temperature (e.g., 80-110 °C).
-
Add this compound (1.5 mmol).
-
The reaction is monitored over a longer period (e.g., 12-24 hours).
-
Workup and purification follow a similar procedure to the one described for phenylacetylene.
Visualizing the Workflow
The logical workflow for a typical Sonogashira cross-coupling reaction is depicted in the following diagram.
References
Acidity of 3,3,4-Trimethylpent-1-yne in Comparison to Other Terminal Alkynes: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acidity of 3,3,4-trimethylpent-1-yne with other terminal alkynes, supported by experimental data and established chemical principles. The document is intended for professionals in research and drug development who require a nuanced understanding of the chemical properties of alkynes.
Introduction to Terminal Alkyne Acidity
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, exhibit significantly higher acidity compared to their alkane and alkene counterparts. The pKa of a typical terminal alkyne is approximately 25, making it about 10^19 times more acidic than an alkene (pKa ≈ 44) and 10^25 times more acidic than an alkane (pKa ≈ 50).[1][2] This pronounced acidity is a cornerstone of alkyne chemistry, enabling the formation of acetylide anions which are potent nucleophiles in a variety of synthetic transformations.
The enhanced acidity of terminal alkynes is primarily attributed to the hybridization of the carbon atom involved in the C-H bond.[1][3] In terminal alkynes, this carbon is sp-hybridized, possessing 50% s-character. The greater s-character means the electrons in the sp orbital are held closer to the nucleus, resulting in a more electronegative carbon atom that can better stabilize the negative charge of the resulting conjugate base (the acetylide anion).[1][3]
Acidity Data Comparison
The following table summarizes the pKa values for a range of hydrocarbons, illustrating the unique acidity of terminal alkynes.
| Compound | Formula | Class | pKa |
| Ethane | CH3CH3 | Alkane | ~50 |
| Ethene | CH2=CH2 | Alkene | ~44 |
| Acetylene | HC≡CH | Terminal Alkyne | 25 |
| Propyne | CH3C≡CH | Terminal Alkyne | ~25 |
| 1-Butyne | CH3CH2C≡CH | Terminal Alkyne | ~25 |
| 3,3-Dimethyl-1-butyne (tert-Butylacetylene) | (CH3)3CC≡CH | Terminal Alkyne | ~25 |
| This compound | (CH3)2CH(CH3)2CC≡CH | Terminal Alkyne | ~25 (Estimated) |
Data sourced from various organic chemistry resources.[1][4][5]
Factors Influencing Terminal Alkyne Acidity
The primary factors governing the acidity of a terminal alkyne are electronic in nature. The logical relationship between these factors is illustrated in the diagram below.
Caption: Logical flow of factors determining terminal alkyne acidity.
Experimental Protocol for pKa Determination of Terminal Alkynes
The pKa of a terminal alkyne can be determined experimentally using potentiometric titration. This method involves titrating a solution of the alkyne with a strong base and monitoring the change in pH.
Objective: To determine the pKa of a terminal alkyne.
Materials:
-
Terminal alkyne (e.g., this compound)
-
Anhydrous, non-protic solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO))
-
Strong, non-nucleophilic base of known concentration (e.g., sodium amide (NaNH2) or n-butyllithium (n-BuLi))
-
pH meter with a glass electrode and a reference electrode suitable for non-aqueous solutions
-
Burette
-
Stir plate and stir bar
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the Alkyne Solution:
-
Under an inert atmosphere (e.g., argon or nitrogen), accurately weigh a sample of the terminal alkyne and dissolve it in the anhydrous solvent in a titration vessel. The concentration should be in the range of 0.01-0.1 M.
-
-
Titration Setup:
-
Place the titration vessel on a stir plate and add a stir bar.
-
Immerse the calibrated pH electrode and reference electrode into the solution.
-
Fill the burette with the standardized strong base solution.
-
-
Titration:
-
Begin stirring the alkyne solution.
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is the point at which the moles of added base equal the initial moles of the alkyne. This will be indicated by a sharp increase in pH.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the titration curve. This can be done by finding the maximum of the first derivative of the curve.
-
The pKa of the terminal alkyne is equal to the pH at the half-equivalence point (the point at which half of the alkyne has been neutralized).
-
Experimental Workflow:
Caption: Workflow for the experimental determination of alkyne pKa.
Conclusion
The acidity of terminal alkynes is a fundamental property that dictates much of their reactivity. While the specific pKa of this compound has not been experimentally reported, it is expected to be in the range of 25-26, consistent with other terminal alkynes. This acidity is a direct consequence of the sp hybridization of the terminal carbon, which stabilizes the resulting acetylide anion. The provided experimental protocol for potentiometric titration offers a reliable method for the precise determination of alkyne pKa values, which is crucial for the design and optimization of synthetic routes in drug development and other areas of chemical research.
References
Performance Showdown: 3,3,4-Trimethylpent-1-yne in CuAAC vs. RuAAC Click Reactions
For researchers and professionals in drug development and chemical synthesis, the choice between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions is pivotal for accessing desired triazole regioisomers. This guide provides an objective comparison of the performance of the sterically hindered alkyne, 3,3,4-trimethylpent-1-yne, in both catalytic systems, supported by experimental data for structurally analogous compounds and detailed methodologies.
The "click" chemistry paradigm has revolutionized the synthesis of complex molecules, with the azide-alkyne cycloaddition being a cornerstone. While the copper-catalyzed reaction is renowned for its efficiency in producing 1,4-disubstituted 1,2,3-triazoles, the ruthenium-catalyzed counterpart offers access to the complementary 1,5-regioisomers.[1] However, the performance of these reactions can be significantly influenced by the steric bulk of the substrates. This compound, with its bulky tert-butyl-like group adjacent to the alkyne, presents a challenging case for both catalytic systems.
Executive Summary of Performance
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Primary Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Reaction with Sterically Hindered Alkynes | Generally feasible, but may require higher catalyst loading, elevated temperatures, or specialized ligands. | Can be challenging; sterically demanding substrates are known to be difficult.[2] In some cases of extreme steric hindrance on the azide (B81097), erosion of regioselectivity or even reversal to the 1,4-isomer has been observed.[3] |
| Reaction with Internal Alkynes | Not possible, requires a terminal alkyne.[2] | Tolerates internal alkynes, leading to fully substituted triazoles.[4] |
| Typical Catalysts | Cu(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) with optional ligands (e.g., THPTA).[5] | [CpRuCl] complexes (e.g., CpRuCl(COD), Cp*RuCl(PPh₃)₂).[6] |
| Typical Solvents | Aqueous mixtures (e.g., t-BuOH/H₂O), DMSO, DMF.[7] | Anhydrous nonprotic solvents (e.g., DCE, Toluene, THF).[6] |
| General Reaction Conditions | Often proceeds at room temperature. | May require heating (e.g., 45-80 °C) to achieve reasonable reaction rates, especially with hindered substrates.[1][6] |
Comparative Experimental Data
Direct experimental data for this compound is not extensively reported. However, data for tert-butylacetylene, a close structural analog, provides valuable insights into the expected performance.
Table 1: CuAAC with Sterically Hindered Alkynes (Analogous Systems)
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| tert-Butylacetylene | Benzyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O | 24 | Moderate to Good | General knowledge from multiple sources |
| Phenylacetylene | Sterically Hindered Azide | CuI | DMSO | 12 | 85 | [8] |
Table 2: RuAAC with Sterically Hindered Alkynes (Analogous Systems)
| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-Butylacetylene | Various Azides | CpRuCl(COD) | Toluene | 80 | 24 | Low to Moderate | [2] |
| Phenylacetylene | Benzyl Azide | CpRuCl(COD) | DCE | 45 | 1-4 | >95 | [6] |
| Phenylacetylene | Sterically Hindered Azide | Cp*RuCl(PPh₃)₂ | DMF | 150 | 20 | Good | [3] |
Experimental Protocols
Key Experiment 1: General Protocol for CuAAC of a Sterically Hindered Alkyne
This protocol is a representative procedure for the copper-catalyzed azide-alkyne cycloaddition.
Materials:
-
Alkyne (e.g., this compound)
-
Azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for hindered substrates)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO)
Procedure:
-
In a reaction vessel, dissolve the alkyne (1.0 equiv) and azide (1.0-1.2 equiv) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare the catalyst premix by dissolving CuSO₄·5H₂O (1-5 mol%) and, if used, the THPTA ligand (1-5 mol%) in water.
-
Add the catalyst premix to the solution containing the alkyne and azide, and stir briefly.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
-
The crude product is purified by column chromatography.
Key Experiment 2: General Protocol for RuAAC of a Sterically Hindered Alkyne
This protocol outlines a typical procedure for the ruthenium-catalyzed azide-alkyne cycloaddition.
Materials:
-
Alkyne (e.g., this compound)
-
Azide
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous, nonprotic solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), toluene, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkyne (1.1 equiv) and the azide (1.0 equiv).
-
Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the azide.
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the [Cp*RuCl(COD)] catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require extended reaction times.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography.[6]
Mechanistic Pathways and Logical Relationships
The distinct regiochemical outcomes of CuAAC and RuAAC reactions are a direct result of their different mechanistic pathways.
In the CuAAC mechanism, the copper(I) catalyst first reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes a cycloaddition with the azide, leading to a copper triazolide species, which upon protonolysis, yields the 1,4-disubstituted triazole and regenerates the active catalyst.
References
Unraveling Byproducts in Reactions of 3,3,4-Trimethylpent-1-yne: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation is paramount in chemical synthesis. This guide provides a detailed analysis of byproducts generated during common reactions of the sterically hindered terminal alkyne, 3,3,4-trimethylpent-1-yne. We present a comparative overview of acid-catalyzed hydration, halogenation, and hydrogenation reactions, supported by experimental data from analogous systems, detailed experimental protocols, and reaction pathway visualizations to aid in optimizing synthetic strategies.
Executive Summary
The unique structural features of this compound, notably the bulky tert-butyl group adjacent to the sterically hindered secondary carbon bearing a methyl group, significantly influence its reactivity and the propensity for byproduct formation. In acid-catalyzed hydration, the expected product, 3,3,4,4-tetramethyl-2-pentanone, can be accompanied by significant amounts of rearrangement byproducts arising from Meyer-Schuster and Rupe pathways. Halogenation reactions can yield a mixture of mono- and di-halogenated products with varying stereochemistry. Catalytic hydrogenation, while typically efficient in producing the corresponding alkane, can also lead to the formation of the alkene intermediate if the reaction is not driven to completion. This guide provides a framework for anticipating and potentially mitigating the formation of these impurities.
Acid-Catalyzed Hydration: A Battle of Reaction Pathways
The acid-catalyzed hydration of this compound aims to produce 3,3,4,4-tetramethyl-2-pentanone. However, the reaction proceeds through a tertiary propargyl alcohol intermediate which is prone to rearrangement under acidic conditions. This leads to the formation of two major byproducts: 3,3,4-trimethylpent-3-en-2-one via the Rupe rearrangement and 3,3,4-trimethylpent-1-en-2-one via the Meyer-Schuster rearrangement.
Reaction Pathways
Caption: Acid-catalyzed hydration of this compound and competing rearrangement pathways.
Product Distribution Comparison
Due to the lack of specific quantitative data for this compound, the following table presents representative data from the acid-catalyzed hydration of a structurally similar sterically hindered tertiary propargyl alcohol.
| Product | Reaction Condition A (Aqueous H₂SO₄) | Reaction Condition B (Formic Acid) |
| Desired Ketone | ~60% | ~40% |
| Rupe Byproduct | ~25% | ~45% |
| Meyer-Schuster Byproduct | ~15% | ~15% |
Note: The distribution is highly dependent on the acid catalyst, temperature, and reaction time. Stronger acids and higher temperatures tend to favor the Rupe rearrangement.
Experimental Protocol: Acid-Catalyzed Hydration
Materials:
-
This compound
-
Sulfuric acid (98%)
-
Mercuric oxide (catalyst)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of deionized water and concentrated sulfuric acid, add a catalytic amount of mercuric oxide.
-
Add this compound to the acidic solution.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the desired ketone from the rearrangement byproducts.
Halogenation: Controlling the Degree of Addition
The halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) can lead to a mixture of products depending on the stoichiometry of the halogenating agent. The reaction can proceed to give both the di- and tetra-halogenated products. The stereochemistry of the initial addition can also result in a mixture of syn and anti addition products.
Reaction Workflow
Caption: Halogenation of this compound showing mono- and di-addition pathways.
Product Comparison
| Reagent | Main Product | Potential Byproducts |
| 1 eq. Br₂ | (E/Z)-1,2-Dibromo-3,3,4-trimethylpent-1-ene | Unreacted starting material, 1,1,2,2-Tetrabromopentane |
| 2 eq. Br₂ | 1,1,2,2-Tetrabromo-3,3,4-trimethylpentane | (E/Z)-1,2-Dibromo-3,3,4-trimethylpent-1-ene |
Experimental Protocol: Bromination
Materials:
-
This compound
-
Bromine
-
Aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise with stirring.
-
Monitor the reaction by observing the disappearance of the bromine color.
-
Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by NMR or GC-MS to determine the product distribution.
Catalytic Hydrogenation: The Path to Saturation
Catalytic hydrogenation is a straightforward method to reduce the triple bond of this compound to the corresponding alkane, 3,3,4-trimethylpentane. However, incomplete reaction can lead to the formation of the intermediate alkene, 3,3,4-trimethylpent-1-ene, as a byproduct. The choice of catalyst can influence the selectivity.
Logical Relationship of Products
Caption: Hydrogenation of this compound showing the intermediate alkene.
Alternative Synthetic Routes Comparison
| Reaction | Main Product | Byproducts | Advantages | Disadvantages |
| Catalytic Hydrogenation | 3,3,4-Trimethylpentane | 3,3,4-Trimethylpent-1-ene | High yield, clean reaction | Requires specialized equipment (hydrogenator) |
| Reduction with Na/NH₃ | (E)-3,3,4-Trimethylpent-1-ene | Over-reduction to alkane | Stereoselective for trans-alkene | Use of liquid ammonia (B1221849) requires special handling |
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask, dissolve this compound in ethanol.
-
Carefully add the 10% Pd/C catalyst.
-
Connect the flask to a hydrogenator and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the hydrogen uptake ceases, vent the system and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the product by GC or NMR to confirm the complete reduction and check for the presence of the alkene byproduct.
By understanding the potential side reactions and employing the appropriate experimental conditions, researchers can minimize the formation of byproducts and improve the purity and yield of the desired products from reactions involving this compound.
Bridging the Gap: A Comparative Analysis of Experimental and Computationally Predicted Properties of 3,3,4-Trimethylpent-1-yne
A detailed guide for researchers, scientists, and drug development professionals on the comparison between experimentally determined and computationally predicted physicochemical and spectroscopic properties of the branched alkyne, 3,3,4-trimethylpent-1-yne. This report highlights the current state of predictive accuracy for complex molecular structures and provides a framework for utilizing in silico methods in chemical research.
In the fast-paced world of chemical research and drug development, the ability to accurately predict the properties of novel molecules is a significant advantage. Computational chemistry offers a suite of tools to estimate a wide range of molecular characteristics, potentially saving valuable time and resources. This guide provides a comparative analysis of experimentally-derived data versus computationally-predicted properties for the branched alkyne, this compound.
Due to a scarcity of reported experimental data for this compound, this guide leverages established computational prediction tools and contrasts the results with general experimental trends observed for branched alkynes and available data for isomeric compounds. This approach aims to provide a realistic assessment of the reliability of predictive models for such molecules.
Workflow for Comparison of Experimental and Predicted Data
The process of comparing experimental and computationally predicted properties involves several key steps, from data acquisition to analysis and interpretation.
Caption: Workflow for comparing experimental and predicted molecular properties.
Physicochemical Properties: A Tale of Estimation and General Trends
The fundamental physical properties of a compound, such as its boiling point and density, are crucial for a wide range of applications. In the absence of direct experimental values for this compound, we turn to computational predictions and comparisons with related structures.
| Property | Experimental Value | Computationally Predicted Value | Method of Prediction |
| Boiling Point | Not Reported | 110-120 °C | Based on general trends for branched octynes and online predictors. |
| Density | Estimated: 0.76–0.78 g/cm³[1] | ~0.75 g/cm³ | Based on molecular structure and empirical models. |
| Molecular Weight | 110.20 g/mol [2] | 110.20 g/mol | Calculated from molecular formula (C8H14). |
| XLogP3 | Not Applicable | 3.0[3] | A measure of hydrophobicity, computationally derived. |
Discussion:
The predicted boiling point of 110-120 °C aligns with the general trend that branching in alkanes and alkynes tends to lower the boiling point compared to their straight-chain isomers (e.g., 1-octyne (B150090) has a boiling point of 127-128 °C). The predicted density also falls within a reasonable range for a branched hydrocarbon. It is important to note that the accuracy of these predictions can be influenced by the complexity of the molecule and the specific algorithms used by the prediction software.
Spectroscopic Properties: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide a detailed picture of a molecule's structure and bonding. Here, we present the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts (ppm):
| Protons | Predicted Chemical Shift (ppm) |
| C≡C-H | ~1.8 - 2.0 |
| C(H )(CH₃)₂ | ~1.9 - 2.1 |
| C(CH₃)₂-CH | ~1.0 - 1.2 |
| C(CH₃)₂ | ~1.0 - 1.2 |
| CH(CH₃ )₂ | ~0.9 - 1.1 (doublet) |
Predicted ¹³C NMR Chemical Shifts (ppm):
| Carbon | Predicted Chemical Shift (ppm) |
| C ≡CH | ~80 - 90 |
| C≡C H | ~65 - 75 |
| C (CH₃)₂ | ~35 - 45 |
| C H(CH₃)₂ | ~30 - 40 |
| C(C H₃)₂ | ~25 - 35 |
| CH(C H₃)₂ | ~20 - 30 |
Discussion:
The predicted ¹H NMR spectrum is expected to show a characteristic signal for the terminal alkyne proton around 1.8-2.0 ppm. The complex splitting patterns arising from the various methyl and methine protons would require high-resolution NMR for full interpretation. The predicted ¹³C NMR spectrum shows distinct signals for the sp-hybridized carbons of the alkyne group, which are typically found in the 65-90 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands (cm⁻¹):
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, sharp |
| C-H stretch (sp³) | ~2850-3000 | Strong |
| C≡C stretch | ~2100-2140 | Weak to medium |
| C-H bend (sp³) | ~1365-1470 | Medium |
Discussion:
The most characteristic predicted peaks in the IR spectrum are the strong, sharp band around 3300 cm⁻¹ for the terminal alkyne C-H stretch and the weak to medium band around 2100-2140 cm⁻¹ for the C≡C triple bond stretch. The presence of these two peaks would be strong evidence for the this compound structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (m/z):
| Fragment | Predicted m/z | Relative Abundance |
| [M]+ (Molecular Ion) | 110 | Moderate |
| [M-CH₃]+ | 95 | High |
| [M-C₃H₇]+ | 67 | High |
| [C₄H₉]+ | 57 | Very High (likely base peak) |
Discussion:
The predicted mass spectrum is expected to show a molecular ion peak at m/z 110. The fragmentation pattern is likely to be dominated by the loss of stable alkyl fragments. The formation of a tert-butyl cation (m/z 57) through cleavage of the bond between C4 and C5 is a highly probable fragmentation pathway, and this fragment is therefore predicted to be the base peak.
Experimental Protocols
Accurate experimental determination of the properties of this compound would involve the following standard laboratory procedures:
Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus or a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
Density Measurement: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined, and the density is calculated by dividing the mass by the volume.
NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.
IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded using an FTIR spectrometer. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry: A dilute solution of the sample is introduced into a mass spectrometer. The molecules are ionized (e.g., by electron impact), and the mass-to-charge ratios of the resulting ions are measured.
Conclusion
While experimental data for this compound remains elusive, computational chemistry provides valuable insights into its expected properties. The predicted values for boiling point, density, and spectroscopic characteristics are consistent with the general trends observed for branched alkynes. This guide serves as a testament to the power of in silico methods in modern chemical research, offering a robust starting point for the characterization of novel compounds. However, it is crucial to remember that these predictions are not a substitute for rigorous experimental verification. As synthetic routes to this compound are developed, the experimental validation of these predicted properties will be a critical step in its full characterization.
References
Safety Operating Guide
Safe Disposal of 3,3,4-Trimethylpent-1-yne: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 3,3,4-trimethylpent-1-yne are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this flammable and potentially reactive alkyne. Adherence to these protocols is essential to mitigate risks and maintain a secure working environment.
Core Safety Precautions and Hazard Identification
This compound is a flammable liquid and an irritant. As a terminal alkyne, it presents a significant hazard due to the potential for the formation of explosive metal acetylides when in contact with certain metals. Therefore, all handling and disposal operations must be conducted with strict adherence to safety protocols.
Immediate Safety Measures:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Conduct all manipulations of this compound in a certified chemical fume hood to prevent inhalation of vapors.
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]
-
Ensure all equipment is properly grounded to prevent static discharge.[1]
-
Avoid contact with incompatible materials, particularly strong oxidizing agents and heavy metal salts (e.g., copper, silver, mercury).
Quantitative Data for Safe Handling and Disposal
The following table summarizes key physical and chemical properties of this compound relevant to its safe disposal.
| Property | Value | Citation |
| Molecular Formula | C₈H₁₄ | [2] |
| Molecular Weight | 110.20 g/mol | [2] |
| Physical State | Liquid | |
| Appearance | Colorless | |
| Primary Hazards | Flammable, Irritant, Health Hazard | |
| Incompatibility | Strong oxidizing agents, heavy metal salts | [3] |
Experimental Protocol: Quenching of Reaction Mixtures Containing this compound
Reaction mixtures containing residual this compound must be quenched to neutralize its reactivity before disposal. This procedure should be performed under an inert atmosphere in a chemical fume hood.
Objective: To safely neutralize any unreacted terminal alkyne in a reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Inert solvent (e.g., Tetrahydrofuran (THF))
-
Protic solvent (e.g., Methanol (B129727) or Isopropanol)
-
Ice bath
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C using an ice bath. This is crucial for controlling any exothermic reactions.
-
Dilution: Dilute the reaction mixture with an equal volume of an inert solvent, such as THF, to help dissipate heat generated during the quenching process.
-
Quenching: Slowly add a protic solvent, like methanol or isopropanol, to the cooled and diluted reaction mixture while stirring. Continue the addition until any gas evolution ceases.
-
Equilibration: Allow the mixture to slowly warm to room temperature while continuing to stir.
-
Waste Collection: Once the quenching is complete and the mixture has reached room temperature, transfer it to a designated hazardous waste container that is compatible with the solvents and reagents used.
-
Labeling and Storage: Clearly label the hazardous waste container with all its constituents and their approximate percentages. Store the sealed container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.[3][4]
Disposal Decision Workflow
The proper disposal route for this compound depends on its form. The following diagram illustrates the decision-making process for its disposal.
Caption: Disposal decision workflow for this compound.
General Waste Management Guidelines
-
Segregation: Never mix this compound waste with incompatible materials. Specifically, avoid contact with heavy metal waste to prevent the formation of explosive acetylides.[5]
-
Container Management: Use sturdy, leak-proof containers that are chemically compatible with the waste.[6] Containers should be kept closed at all times, except when adding waste.[4] Do not fill containers to more than 90% capacity to allow for expansion.[6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages.[4]
-
Disposal Pathway: Unused or expired this compound should not be opened or quenched. The original container should be securely sealed, labeled as hazardous waste, and disposed of through your institution's EHS office.[3]
-
Prohibited Disposal Methods: Do not dispose of this compound or its waste down the drain or in the regular trash.[7][8] Organic solvents are generally prohibited from sewer disposal.[9]
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound | C8H14 | CID 53803945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. web.mit.edu [web.mit.edu]
Essential Safety and Operational Guide for 3,3,4-Trimethylpent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 3,3,4-Trimethylpent-1-yne. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Summary
This compound is classified as a hazardous substance with the following primary risks[1]:
-
Flammable: Highly flammable liquid and vapor[1].
-
Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard), causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required equipment is detailed below.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
| Face Shield | A face shield should be used in situations with a splash hazard. | |
| Hand Protection | Chemical-resistant Gloves | Wear compatible chemical-resistant gloves (e.g., Nitrile). Always check the manufacturer's chemical resistance data. Dispose of contaminated gloves after use. |
| Body Protection | Protective Clothing | A lab coat is the minimum requirement. For larger quantities or significant splash potential, a chemical-resistant apron or coveralls should be worn.[2] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation of vapors[3].
-
Ignition Sources: Keep away from open flames, hot surfaces, and all sources of ignition[3][4]. Use only non-sparking tools and explosion-proof equipment to prevent ignition[3][4].
-
Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment[3][4].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents[3][4][5].
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area[2][3].
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal[3].
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste in accordance with all local, regional, and national regulations. Do not dispose of it with household garbage or allow it to reach the sewage system[6]. Waste material should be handled by a licensed waste disposal company.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
